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  • Product: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid
  • CAS: 883531-61-1

Core Science & Biosynthesis

Foundational

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid chemical structure

An In-Depth Technical Guide to 6-Fluoro-7-methyl-1H-indole-2-carboxylic Acid: A Structural and Synthetic Analysis Abstract This technical guide provides a comprehensive analysis of 6-Fluoro-7-methyl-1H-indole-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-7-methyl-1H-indole-2-carboxylic Acid: A Structural and Synthetic Analysis

Abstract

This technical guide provides a comprehensive analysis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not broadly published, this paper constructs a detailed profile by examining its core structural motifs: the indole-2-carboxylic acid scaffold, a fluorine substituent at the 6-position, and a methyl group at the 7-position. We will elucidate its chemical structure, present its computed physicochemical properties, and discuss the electronic influence of its substituents. A plausible, multi-step synthesis protocol is proposed, grounded in established organic chemistry principles like the Fischer indole synthesis. This guide explores the compound's potential as a pharmacophore, particularly in contexts where related structures have shown activity, such as in the development of novel therapeutics. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this molecule's potential.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The indole-2-carboxylic acid moiety, in particular, serves as a versatile scaffold. Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, while the carboxylic acid can act as a critical hydrogen bond donor/acceptor or a metal-chelating group. Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2] In these inhibitors, the indole nucleus and the carboxylic acid can chelate with the two magnesium ions (Mg²⁺) within the enzyme's active site, effectively blocking its function.[2] This established biological relevance makes novel, substituted analogs like 6-fluoro-7-methyl-1H-indole-2-carboxylic acid compelling targets for synthesis and evaluation.

Structural Elucidation and Physicochemical Properties

The defining features of the title compound are the indole core, a carboxylic acid at the C2 position, a fluorine atom at the C6 position, and a methyl group at the C7 position. The strategic placement of these substituents is expected to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability.

Chemical Structure

The chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring. The carboxylic acid at position 2 is conjugated with the pyrrole ring, and the substituents are located on the benzene portion of the indole.

Caption: Chemical structure of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid.

Physicochemical Data

The following table summarizes key computed and expected properties for the molecule. These values are foundational for designing experiments, predicting solubility, and understanding potential biological interactions.

PropertyValueSource/Method
IUPAC Name 6-Fluoro-7-methyl-1H-indole-2-carboxylic acidIUPAC Nomenclature
CAS Number Not assigned-
Molecular Formula C₁₀H₈FNO₂-
Molecular Weight 193.18 g/mol Calculated
Hydrogen Bond Donors 2 (from -NH and -COOH)Calculated
Hydrogen Bond Acceptors 3 (from F and two O in -COOH)Calculated
Predicted LogP ~2.5 - 3.0Estimation
Predicted pKa ~3.5-4.5 (acid), ~17 (NH)Estimation
Influence of Substituents

The functionality of the molecule is dictated by the interplay of its substituents:

  • Fluorine (C6): As the most electronegative element, the fluorine atom at the 6-position acts as a strong electron-withdrawing group via the inductive effect. This can lower the pKa of the indole N-H, making it slightly more acidic than its non-fluorinated counterpart. In a medicinal chemistry context, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby increasing the compound's half-life.[3]

  • Methyl Group (C7): The methyl group is a weak electron-donating group. Its primary role is steric. Positioned ortho to the indole nitrogen, it can influence the conformation of the pyrrole ring and potentially create specific steric interactions within a protein binding pocket.

  • Carboxylic Acid (C2): This group dominates the molecule's acidity and provides a key point for ionic interactions and hydrogen bonding. Its position is crucial for the metal-chelating activity observed in similar compounds.[1]

Proposed Synthetic Pathway

No specific synthesis for 6-fluoro-7-methyl-1H-indole-2-carboxylic acid is documented in the searched literature. However, a robust and logical pathway can be proposed based on the well-established Fischer indole synthesis, which condenses a phenylhydrazine with a ketone or aldehyde.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a Fischer indole synthesis strategy. The target molecule can be formed from the cyclization of a key hydrazone intermediate. This hydrazone, in turn, is synthesized from (3-fluoro-2-methylphenyl)hydrazine and pyruvic acid .

retrosynthesis target 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid intermediate Hydrazone Intermediate target->intermediate Fischer Indole Cyclization sm1 (3-Fluoro-2-methylphenyl)hydrazine intermediate->sm1 Condensation sm2 Pyruvic Acid intermediate->sm2

Caption: Retrosynthetic analysis for the target molecule via Fischer indole synthesis.

Proposed Step-by-Step Synthesis Protocol

This protocol is a proposed methodology. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and purification methods.

Step 1: Synthesis of (3-Fluoro-2-methylphenyl)hydrazine

The required starting hydrazine is not commercially common and must be prepared, typically from 3-fluoro-2-methylaniline.

  • Diazotization: Dissolve 3-fluoro-2-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid (~3 eq) and water at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • Causality: Low temperature is critical to prevent the diazonium salt from decomposing. Excess acid ensures complete diazotization.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, ~3 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

    • Causality: SnCl₂ is a classic reducing agent for converting diazonium salts to hydrazines. The reaction is exothermic and requires cooling to control the rate.

  • Work-up: After the addition is complete, allow the mixture to stir for 2-3 hours. Basify the solution carefully with a concentrated NaOH solution until a precipitate of tin hydroxides forms and the solution is strongly alkaline. Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine, which should be used promptly.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: Dissolve the crude (3-fluoro-2-methylphenyl)hydrazine (1.0 eq) in ethanol or acetic acid. Add pyruvic acid (1.1 eq) to the solution. A precipitate of the hydrazone should form upon stirring, which can be monitored by TLC.

    • Causality: The acidic medium of acetic acid or the protic nature of ethanol catalyzes the condensation reaction between the hydrazine and the ketone of pyruvic acid.

  • Cyclization: To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) are effective. Heat the mixture to 80-100 °C for several hours.

    • Causality: The acid catalyst protonates the hydrazone, facilitating the[4][4]-sigmatropic rearrangement, which is the key step in the Fischer synthesis, followed by ammonia elimination and aromatization to form the indole ring.

  • Purification: Cool the reaction mixture and pour it onto crushed ice. The crude product will precipitate. Filter the solid, wash with water, and then with a cold, dilute sodium bicarbonate solution to remove any unreacted acidic starting materials. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Potential Applications and Future Directions

Given the established role of the indole-2-carboxylic acid scaffold, this novel derivative is a prime candidate for screening in several therapeutic areas:

  • Antiviral Agents: As discussed, the core structure is a known pharmacophore for inhibiting HIV-1 integrase.[1][2] The addition of the 6-fluoro and 7-methyl groups could enhance binding affinity or improve pharmacokinetic properties compared to existing inhibitors.

  • Anticancer Research: Certain fluorinated indole derivatives have demonstrated anticancer activity. For instance, a copper(II) complex of 6-fluoroindole-2-carboxylic acid showed significant inhibition of breast cancer cell lines.[5] The title compound could be explored for similar properties, either as a standalone agent or as a ligand for metal-based therapeutics.

  • Organic Electronics: Indole derivatives have been investigated as hole-transporting materials in organic field-effect transistors (OFETs) and solar cells.[5] While the carboxylic acid may need to be derivatized for such applications, the core fluorinated indole system is of interest for tuning electronic properties.

Future work should focus on the successful synthesis and purification of 6-fluoro-7-methyl-1H-indole-2-carboxylic acid, followed by thorough spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure. Subsequently, its biological activity should be evaluated in relevant assays.

Conclusion

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid represents a molecule of high potential, strategically designed at the intersection of known pharmacophores and modern medicinal chemistry principles. While direct experimental data is lacking, a thorough analysis of its structure and the known chemistry of its constituent parts allows for the confident prediction of its properties and the formulation of a viable synthetic route. The proposed Fischer indole synthesis provides a clear and logical path for its preparation. The insights provided in this guide serve as a foundational resource for researchers aiming to synthesize this compound and explore its utility in drug discovery and materials science.

References

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]

  • 6-Methyl-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • 7-Methyl-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Methyl 7-Fluoro-1H-indole-2-carboxylate, 97% Purity, C10H8FNO2, 1 gram. CP Lab Safety. Available at: [Link]

  • 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. Available at: [Link]

Sources

Exploratory

Foreword: Charting the Analytical Landscape for Novel Indole Derivatives

An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid In the fast-paced world of drug discovery and development, the precise and unambiguous structural characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

In the fast-paced world of drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is paramount. Indole derivatives, a privileged scaffold in medicinal chemistry, frequently appear as core components of new therapeutic agents. This guide focuses on a specific, substituted indole, 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, providing a comprehensive technical framework for its analysis using mass spectrometry. As researchers and drug development professionals, our goal extends beyond simply acquiring a spectrum; we aim to understand the molecule's behavior in the ion source, predict its fragmentation pathways, and develop robust, self-validating analytical protocols. This document synthesizes foundational principles with field-proven insights to empower scientists in their analytical endeavors, ensuring data integrity and accelerating research timelines. Mass spectrometry is an indispensable tool in this process, offering unparalleled sensitivity and structural information that guides synthesis, purification, and metabolic profiling.[1][2]

Core Molecular Attributes: The Foundation of MS Analysis

Before any analysis, a thorough understanding of the analyte's fundamental properties is essential. These attributes dictate every subsequent choice, from sample preparation to the selection of ionization techniques.

The structure of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid incorporates several key functional groups that influence its mass spectrometric behavior: a stable aromatic indole core, a polar carboxylic acid group, a methyl substituent, and an electronegative fluorine atom.

PropertyValueSource / Method
Molecular Formula C₁₀H₈FNO₂Derived from Structure
Average Molecular Weight 193.17 g/mol Calculated
Monoisotopic Mass 193.05391 DaCalculated
Key Functional Groups Indole, Carboxylic Acid, Fluoro, MethylStructural Analysis

The monoisotopic mass is the cornerstone of high-resolution mass spectrometry (HRMS), enabling precise mass measurements that can confirm the elemental composition of the molecule and its fragments, a critical step in structural elucidation and metabolite identification.[3]

Strategic Sample Preparation: Ensuring Data Quality

The quality of a mass spectrum is inextricably linked to the quality of the sample preparation. The primary objective is to present the analyte to the mass spectrometer in a suitable solvent system, free from contaminants that can cause ion suppression or introduce interfering signals.[4][5] Inorganic salts (e.g., sodium phosphate, potassium chloride) and non-volatile buffers are particularly detrimental to electrospray ionization (ESI) and must be rigorously excluded.[6]

Protocol 2.1: Sample Preparation for LC-MS Analysis

This protocol is designed for ESI-based analysis, prioritizing solubility and compatibility with reverse-phase chromatography.

Rationale: The choice of methanol and water as primary solvents ensures compatibility with typical C18 columns. The addition of a small amount of formic acid is a standard practice in reverse-phase chromatography to improve peak shape for acidic compounds by keeping them in a protonated state.[7] The final concentration is targeted to be within the optimal range for modern ESI sources to avoid detector saturation.[8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Intermediate Dilution: Transfer 100 µL of the stock solution into a clean autosampler vial.

  • Final Dilution: Add 900 µL of a 50:50 (v/v) mixture of HPLC-grade water and acetonitrile containing 0.1% formic acid. This yields a final concentration of 100 µg/mL.

  • Vortexing: Cap the vial and vortex for 10 seconds to ensure homogeneity.

  • Validation Check: The solution should be clear and free of particulates. If any precipitation is observed, the sample must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system.[8]

Ionization Techniques: Gateway to the Mass Analyzer

The choice of ionization technique is dictated by the analyte's physicochemical properties and the desired analytical outcome. For 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, both soft and hard ionization methods offer complementary information.

Electrospray Ionization (ESI): The Method of Choice for Polar Molecules

ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates intact molecular ions with minimal fragmentation.[9] This makes it the preferred method for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS).

  • Negative Ion Mode (-ESI): This is the most logical choice for a carboxylic acid. The acidic proton is readily abstracted in the ESI plume, forming a highly stable deprotonated molecule, [M-H]⁻ at m/z 192.0466 . This mode is often highly sensitive for acidic analytes.

  • Positive Ion Mode (+ESI): While less intuitive for an acid, protonation can still occur on the indole nitrogen or carbonyl oxygen, yielding the protonated molecule, [M+H]⁺ at m/z 194.0614 . Adduct formation with cations present in the solvent (e.g., sodium) is also common, which can be diagnostic for carboxylic acids, for example, the [M – H + 2Na]⁺ adduct.[10]

Electron Ionization (EI): The Classic Approach for Structural Detail

EI is a high-energy, hard ionization technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the molecule with energetic electrons, leading to extensive and reproducible fragmentation.[11] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural confirmation. While the carboxylic acid group makes the molecule less volatile, derivatization (e.g., methylation to form the methyl ester) can be employed to improve its GC-amenability.[12]

Deciphering the Code: Fragmentation Analysis

Fragmentation is the process where molecular ions break down into smaller, charged fragments. The resulting pattern provides a roadmap to the molecule's structure.

Predicted ESI-MS/MS Fragmentation Pathway ([M-H]⁻)

In a tandem mass spectrometry (MS/MS) experiment, the [M-H]⁻ ion (m/z 192.0) is isolated and fragmented. The carboxylate group is the most likely site for fragmentation initiation.

  • Primary Fragmentation: The most anticipated and diagnostic fragmentation is the loss of carbon dioxide (CO₂) (44.0 Da) from the deprotonated carboxylic acid. This is a hallmark fragmentation for this class of compounds and would result in a major fragment ion at m/z 148.0410 .

  • Secondary Fragmentation: Further fragmentation of the m/z 148 ion could occur, though it would require more energy as the stable indole ring would need to be cleaved.

Below is a diagram illustrating the logical flow of an LC-MS/MS experiment and the predicted primary fragmentation.

ESI_Workflow_Fragmentation cluster_workflow LC-MS/MS Workflow cluster_fragmentation Predicted ESI-MS/MS Fragmentation A Sample Injection (Analyte in Solution) B LC Separation (C18 Column) A->B C ESI Source (-ve) Ionization B->C D MS1 Analysis (Precursor Scan) C->D E Quadrupole Isolation (Select m/z 192) D->E F Collision Cell (CID) Fragmentation E->F G MS2 Analysis (Product Scan) F->G Parent [M-H]⁻ m/z 192.0466 Fragment [M-H-CO₂]⁻ m/z 148.0410 Parent->Fragment CID Loss - CO₂

LC-MS/MS workflow and key fragmentation.
Predicted EI-MS Fragmentation Pathway (M⁺bullet)

Under EI conditions, the molecular ion (M⁺bullet) at m/z 193.0539 will be formed. Aromatic systems produce relatively stable molecular ions, which should be clearly visible. Fragmentation will proceed via several competing pathways based on the stability of the resulting ions and neutral losses.[11][13]

  • Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid can lead to the loss of a hydroxyl radical (•OH, 17 Da), forming an acylium ion at m/z 176.0457 .

  • Loss of Carboxyl Radical: The entire carboxylic acid group can be lost as a radical (•COOH, 45 Da), resulting in an ion at m/z 148.0457 .

  • Decarboxylation followed by H loss: Loss of CO₂ (44 Da) followed by the loss of a hydrogen atom (1 Da) can also lead to the ion at m/z 148.0457 .

  • Loss of HF: In fluorinated compounds, the elimination of a neutral hydrogen fluoride molecule (HF, 20 Da) is a possible pathway, which would yield a fragment at m/z 173.0573 .[14]

  • Indole Ring Fragmentation: The stable indole ring can fragment via the characteristic loss of hydrogen cyanide (HCN, 27 Da), though this is typically from the core indole structure itself.[15]

EI_Fragmentation_Pathway M Molecular Ion (M⁺bullet) m/z 193.0539 F1 [M-•OH]⁺ m/z 176.0457 M->F1 - •OH (17 Da) F2 [M-•COOH]⁺ m/z 148.0457 M->F2 - •COOH (45 Da) F3 [M-HF]⁺bullet m/z 173.0573 M->F3 - HF (20 Da)

Sources

Protocols & Analytical Methods

Method

Foreword: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

An In-Depth Guide to the Synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The strategic incorporation of fluorine into this scaffold further enhances its therapeutic potential. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

This application note provides a comprehensive, research-grade protocol for the synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a valuable building block for the development of novel therapeutics. The chosen synthetic strategy is the venerable Fischer Indole Synthesis , a robust and highly adaptable method for constructing the indole core.[3] This guide is designed for researchers and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the chosen procedures.

Retrosynthetic Analysis and Strategic Pathway Selection

The target molecule, 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, presents a specific substitution pattern that guides the choice of synthetic strategy. A retrosynthetic analysis points towards the Fischer Indole Synthesis as an efficient and logical approach.

G target 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid ester Ethyl 6-Fluoro-7-methyl-1H-indole-2-carboxylate target->ester Saponification hydrazine 3-Fluoro-2-methylphenylhydrazine ester->hydrazine Fischer Indole Synthesis pyruvate Ethyl Pyruvate ester->pyruvate Fischer Indole Synthesis aniline 3-Fluoro-2-methylaniline hydrazine->aniline Diazotization & Reduction

Caption: Retrosynthetic analysis of the target molecule.

The key disconnection in the Fischer synthesis breaks the C2-C3 and N1-C7a bonds of the indole ring, leading back to a substituted phenylhydrazine and a carbonyl compound—in this case, an α-ketoester. This leads to a three-step synthesis:

  • Preparation of 3-Fluoro-2-methylphenylhydrazine: Starting from commercially available 3-fluoro-2-methylaniline via a standard diazotization and reduction sequence.

  • Fischer Indole Synthesis: Condensation of the hydrazine with ethyl pyruvate to form a hydrazone, followed by acid-catalyzed cyclization to construct the indole ring system.

  • Saponification: Hydrolysis of the resulting ethyl ester to afford the final carboxylic acid.

This pathway is chosen for its reliability, high yields, and the ready availability of the starting materials.[4]

Detailed Synthetic Protocols

PART I: Synthesis of 3-Fluoro-2-methylphenylhydrazine (Intermediate 2)

This initial step is crucial for creating the substituted aromatic precursor required for the Fischer cyclization.

Reaction Scheme:

(Self-generated image of the reaction from aniline to hydrazine)

  • Diazotization: 3-Fluoro-2-methylaniline (1) is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form an in situ diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium species.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine (2) using a suitable reducing agent, such as tin(II) chloride (SnCl₂).

Step-by-Step Protocol:

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-2-methylaniline (1.0 eq) and concentrated hydrochloric acid (4.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the aniline mixture, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.5 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt should form.

  • Isolation: Stir the resulting slurry for 2-3 hours, allowing it to warm to room temperature. Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • Basification & Extraction: Suspend the crude salt in water and basify to pH > 10 with a 50% NaOH solution, keeping the mixture cool. Extract the free hydrazine into an organic solvent like diethyl ether or dichloromethane (3x).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-Fluoro-2-methylphenylhydrazine (2) as an oil or low-melting solid.

Reagent/SolventMolar Mass ( g/mol )EquivalentsAmount
3-Fluoro-2-methylaniline125.151.0User-defined
Conc. HCl (37%)36.464.0-
Sodium Nitrite (NaNO₂)69.001.1-
Tin(II) Chloride Dihydrate225.633.5-
50% Sodium Hydroxide40.00As needed-
Diethyl Ether74.12--
Anhydrous Na₂SO₄142.04--

Expected Yield: 75-85%. The product should be used immediately in the next step due to its potential instability.

PART II: Fischer Indole Synthesis of Ethyl 6-Fluoro-7-methyl-1H-indole-2-carboxylate (Intermediate 3)

This is the core reaction that constructs the indole scaffold. It involves two key transformations: hydrazone formation and a[5][5]-sigmatropic rearrangement followed by cyclization.

Reaction Scheme:

(Self-generated image of the Fischer indole synthesis step)

Step-by-Step Protocol:

  • Hydrazone Formation: Dissolve the crude 3-Fluoro-2-methylphenylhydrazine (2) (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid. Add ethyl pyruvate (1.05 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is highly effective. Alternatively, a mixture of sulfuric acid in ethanol or zinc chloride can be used.[3][6]

    • Using PPA: Gently heat the pre-formed hydrazone mixture to 80-100 °C. Add pre-heated PPA portion-wise. The reaction is often exothermic. Maintain the temperature for 1-3 hours until TLC analysis indicates the consumption of the hydrazone.

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution or ammonium hydroxide. Extract the product into ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Ethyl 6-Fluoro-7-methyl-1H-indole-2-carboxylate (3) .

Reagent/SolventMolar Mass ( g/mol )Equivalents
Hydrazine (2) 140.161.0
Ethyl Pyruvate116.121.05
Polyphosphoric Acid (PPA)-Catalyst/Solvent
Ethyl Acetate88.11-
Hexane86.18-

Expected Yield: 60-75%.

PART III: Saponification to 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid (Target Molecule 4)

The final step is a straightforward ester hydrolysis to yield the desired carboxylic acid.

Reaction Scheme:

(Self-generated image of the saponification step)

Step-by-Step Protocol:

  • Setup: Dissolve the indole ester (3) (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3.0-5.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 2-3 with cold 1M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Stir the cold suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

  • Drying: Dry the product (4) under vacuum to a constant weight. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed if further purification is needed.

Reagent/SolventMolar Mass ( g/mol )Equivalents
Indole Ester (3) 221.221.0
Sodium Hydroxide (NaOH)40.003.0-5.0
Ethanol46.07-
1M Hydrochloric Acid36.46As needed

Expected Yield: 90-98%.

Mechanistic Deep Dive: The Fischer Indole Synthesis

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

G A Hydrazone B Enamine Tautomer A->B H+ C [3,3]-Sigmatropic Rearrangement (Key Step) B->C D Diamine Intermediate C->D E Rearomatization D->E -H+ F Cyclization & H+ Transfer E->F H+ G Ammonia Elimination F->G H Final Indole Product G->H -NH3, -H+

Caption: Mechanism of the Fischer Indole Synthesis.

  • Protonation and Tautomerization: The arylhydrazone is protonated by the acid catalyst and tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: This is the crucial, concerted step where a new C-C bond is formed between the aromatic ring and the enamine carbon, breaking the N-N bond. This step is analogous to a Claisen rearrangement.

  • Rearomatization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring.

  • Cyclization: The terminal amino group attacks the imine carbon, forming a five-membered ring.

  • Ammonia Elimination: A molecule of ammonia is eliminated, driven by the formation of the stable, aromatic indole ring system.

Safety and Handling Precautions

  • Hydrazines: Substituted phenylhydrazines are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases: Concentrated acids (HCl, PPA) and strong bases (NaOH) are highly corrosive. Handle with appropriate PPE. Acidification and neutralization steps can be exothermic and should be performed slowly and with cooling.

  • Solvents: Organic solvents like diethyl ether and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion and Future Applications

The three-step synthesis outlined provides a reliable and efficient route to 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid. This fluorinated indole is a valuable synthon for creating libraries of compounds for drug screening. Its structural features make it an attractive starting point for developing inhibitors of various enzymes, such as HIV integrase, where similar indole-2-carboxylic acid scaffolds have shown promise.[1][7] The protocols described herein are robust and can be adapted for the synthesis of other substituted indole derivatives, furthering the exploration of this important chemical space in the quest for new medicines.

References

  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Luo, M., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580. [Link]

  • ResearchGate. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021, M1214. [Link]

  • Aladdin Scientific. 6-bromo-7-methyl-1H-indole-2-carboxylic acid, min 97%, 1 gram. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • de Oliveira, P. G., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]

  • MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(4), 488. [Link]

  • ACS Publications. (2016). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). Reissert-Indole-Synthesis. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. (2016). Reissert Indole Synthesis. [Link]

  • ResearchGate. (2017). Leimgruber–Batcho Indole Synthesis. [Link]

  • ResearchGate. (2016). Fischer Indole Synthesis. [Link]

  • Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry, 10, 946592. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Unlock Chemystery. (2020). Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. [Link]

  • ACS Publications. (2021). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. Organic Letters. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Chemsrc. (2025). 7-Methyl-6-(trifluoromethyl)-1H-indole-2-carboxylic acid. [Link]

  • International Journal of Advanced Research. (2024). A Novel One-Pot Synthesis of Substituted Indoles via Modified Leimgruber-Batcho Reaction. IJAR, 12(02), 528-532. [Link]

  • SciSpace. Leimgruber–Batcho indole synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

  • Thieme. (2021). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 53(18), 3163-3188. [Link]

  • Cambridge University Press. (2016). Fischer Indole Synthesis. [Link]

  • PubChem. 6-Methyl-1H-indole-2-carboxylic acid. [Link]

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Application

Synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid via Fischer Indole Cyclization: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocol leverages the robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocol leverages the robust and versatile Fischer indole synthesis. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the development of new therapeutic agents. Specifically, substituted indole-2-carboxylic acids are of significant interest due to their role as precursors in the synthesis of a wide range of biologically active molecules, including HIV-1 integrase inhibitors.[1] The introduction of fluorine and methyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

This application note outlines a reliable method for the preparation of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a valuable intermediate for drug development professionals. The synthetic strategy is centered around the classic Fischer indole synthesis, a powerful acid-catalyzed cyclization of an arylhydrazone.[2]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis, first reported in 1883, is a venerable yet highly effective method for constructing the indole ring system.[2] The reaction proceeds by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[2] The generally accepted mechanism involves a series of key transformations:

  • Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The arylhydrazone undergoes tautomerization to form an ene-hydrazine intermediate.

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

Fischer_Indole_Mechanism A Arylhydrazine + Pyruvic Acid B Hydrazone Formation (Acid Catalyst) A->B Condensation C Arylhydrazone B->C D Tautomerization C->D E Ene-hydrazine D->E F [3][3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Cyclization G->H I Indolenine Intermediate H->I J Aromatization (-NH3) I->J K Indole-2-carboxylic Acid J->K

Experimental Protocol

This protocol is designed for the synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid starting from commercially available 3-fluoro-4-methylaniline. The overall synthetic workflow is depicted below.

experimental_workflow cluster_step1 Step 1: Synthesis of (3-Fluoro-4-methylphenyl)hydrazine Hydrochloride cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Purification and Analysis A 3-Fluoro-4-methylaniline B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2·2H2O) B->C D (3-Fluoro-4-methylphenyl)hydrazine HCl C->D E (3-Fluoro-4-methylphenyl)hydrazine HCl G Hydrazone Formation & Cyclization (Polyphosphoric Acid) E->G F Pyruvic Acid F->G H 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid G->H I Crude Product J Recrystallization I->J K Pure Product J->K L Characterization (NMR, MS, mp) K->L

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-Fluoro-4-methylaniline452-80-2Sigma-Aldrichor other reputable supplier
Sodium Nitrite7632-00-0Sigma-Aldrich
Hydrochloric Acid (concentrated)7647-01-0Sigma-Aldrich
Tin(II) Chloride Dihydrate10025-69-1Sigma-Aldrich
Pyruvic Acid127-17-3Sigma-Aldrich
Polyphosphoric Acid (PPA)8017-16-1Sigma-Aldrich
Ethanol64-17-5Sigma-AldrichAnhydrous
Diethyl Ether60-29-7Sigma-AldrichAnhydrous
Sodium Bicarbonate144-55-8Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6Sigma-Aldrich
Step-by-Step Procedure

Step 1: Synthesis of (3-Fluoro-4-methylphenyl)hydrazine Hydrochloride

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 12.5 g (0.1 mol) of 3-fluoro-4-methylaniline in 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • In a separate 500 mL beaker, prepare a solution of 45.1 g (0.2 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid.

  • Cool the tin(II) chloride solution to 0 °C and slowly add the diazonium salt solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield (3-fluoro-4-methylphenyl)hydrazine hydrochloride as a crystalline solid. Dry the product under vacuum.

Step 2: Fischer Indole Synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

  • In a 100 mL round-bottom flask, combine 8.8 g (0.05 mol) of (3-fluoro-4-methylphenyl)hydrazine hydrochloride and 4.4 g (0.05 mol) of pyruvic acid.

  • Add 50 g of polyphosphoric acid (PPA) to the flask. Caution: PPA is viscous and corrosive. Handle with care in a fume hood.

  • Heat the reaction mixture to 90-100 °C in an oil bath with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Purification
  • Suspend the crude solid in a 10% aqueous solution of sodium bicarbonate and stir until the solid dissolves.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until no further precipitation is observed.

  • Collect the precipitated 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • For further purification, recrystallize the product from an ethanol/water mixture.

Characterization and Data Analysis

The identity and purity of the synthesized 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally. Similar substituted indole-2-carboxylic acids often have melting points in the range of 200-230 °C. For instance, 1-methylindole-2-carboxylic acid has a melting point of 212-213 °C (dec.).
¹H NMR Expected signals for the aromatic protons, the methyl group, the indole N-H proton, and the carboxylic acid proton. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Expected signals for the indole ring carbons, the methyl carbon, and the carboxylic acid carbonyl carbon. The carbon attached to the fluorine will show a large coupling constant.
Mass Spectrometry The molecular ion peak ([M]+) is expected at m/z = 195.05.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated acids (HCl, PPA) are highly corrosive. Handle with extreme care to avoid skin and eye contact.

  • Diazonium Salts: Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete diazotization or reduction. Temperature not adequately controlled.Ensure the temperature is maintained below 5 °C during diazotization and below 10 °C during the addition to the tin(II) chloride solution. Use fresh reagents.
No product formation in Step 2 Insufficient heating or inactive PPA.Ensure the reaction temperature reaches 90-100 °C. Use fresh PPA. PPA can absorb moisture from the air, which reduces its activity.
Dark, tarry product in Step 2 Overheating or prolonged reaction time.Carefully control the reaction temperature and time. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Difficulty in recrystallization Impurities present. Incorrect solvent system.Perform a hot filtration of the recrystallization solution to remove insoluble impurities. Experiment with different solvent ratios for the ethanol/water mixture.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024-03-18) [4] 6-Fluoro-1H-indole-3-carboxylic acid. PMC - NIH. [3] Fischer Indole Synthesis. ResearchGate. (2021-01-04) [5] Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook. [2] Fischer Indole Synthesis. Alfa Chemistry. [6] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem. [7] Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted... Google Patents. [8] CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents. [9] Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [10] Fischer Indole Synthesis: Technical Support Center. Benchchem. [11] Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. (2025-08-08) [12] 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. [13] 3-Fluoro-4-methylphenylhydrazine, HCl. CymitQuimica. [14] THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing. [15] Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. [16] Buy [(3-Fluoro-4-methylphenyl)methyl]hydrazine (EVT-12223250) | 1016705-71-7. [17] CAS#:2060039-09-8 | 7-Methyl-6-(trifluoromethyl)-1H-indole-2-carboxylic acid. [18] 1158331-26-0 | Methyl 7-fluoro-1H-indole-2-carboxylate - Molecular Database - Moldb. [19] Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. (2025-08-07) [20] CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride. Google Patents. [21] 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester. Fluoromart. [22] Expt-7 The Fischer Indole Synthesis New | PDF. Scribd. [23] Methyl 1H-indole-3-carboxylate. [24] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. (2022-08-16) [25] 6-fluoro-2-methyl-1H-indole. LookChem. [26] Fischer Indole Syntheses with Polyphosphoric Acid. Semantic Scholar. [27] Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives. | Download Table. ResearchGate. [28] 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [29] (PDF) 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. (2025-10-15) [30] 1-Methylindole-2-carboxylic acid 98 16136-58-6. Sigma-Aldrich. Supporting information. The Royal Society of Chemistry.

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Method

Amide Coupling Protocols for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid: An In-Depth Technical Guide

Introduction: The Significance of 6-Fluoro-7-methyl-1H-indole-2-carboxamides in Modern Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Fluoro-7-methyl-1H-indole-2-carboxamides in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, indole-2-carboxamides have emerged as a privileged structural motif, demonstrating a wide array of biological activities, including potent anti-mycobacterial and anti-viral properties. The targeted functionalization of the indole ring, such as the introduction of fluoro and methyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability and target engagement.[2] The subject of this guide, 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, represents a key building block for the synthesis of novel therapeutic agents. The successful and efficient formation of an amide bond at the C2-carboxylic acid position is a critical step in the elaboration of this scaffold into a diverse library of potential drug candidates.

This comprehensive guide provides detailed application notes and protocols for the amide coupling of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid. We will delve into the mechanistic rationale behind the selection of various coupling reagents, offer step-by-step experimental procedures, and provide a comparative analysis of common protocols to empower researchers in drug development to select the optimal conditions for their specific synthetic needs.

Understanding the Substrate: Electronic and Steric Considerations

The chemical reactivity of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid in amide coupling reactions is influenced by the electronic and steric effects of its substituents. The fluorine atom at the 6-position is an electron-withdrawing group, which can increase the acidity of the carboxylic acid proton, potentially facilitating its activation. Conversely, the electron-donating methyl group at the 7-position may slightly counteract this effect. Understanding these nuances is crucial for selecting the most appropriate coupling reagents and reaction conditions to achieve high yields and purity.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The primary challenge lies in the acid-base reaction between the carboxylic acid and the amine, which forms a non-productive ammonium carboxylate salt. To overcome this, a coupling reagent is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Comparative Analysis of Common Amide Coupling Protocols

Several classes of coupling reagents are routinely used for amide bond formation. The choice of reagent often depends on the specific substrates, desired reaction conditions (e.g., temperature, solvent), and the need to minimize side reactions such as racemization in the case of chiral amines. Below is a comparative overview of some of the most effective methods for the amide coupling of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid.

Coupling Reagent/SystemActivating AgentAdditiveBaseTypical Solvent(s)Key AdvantagesPotential Challenges
HATU Uronium Salt-DIPEA, Et₃NDMF, DMSOHigh efficiency, fast reaction times, low racemization.Higher cost, potential for guanidinium byproduct formation with the amine.
EDC/HOBt CarbodiimideHOBtDIPEA, Et₃N, DMAPDCM, DMF, ACNWater-soluble urea byproduct, cost-effective.Slower reaction times compared to HATU, potential for N-acylurea formation.
DCC/DMAP CarbodiimideDMAP (catalytic)-DCMEffective for sterically hindered substrates.Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the optimization of the amide coupling of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid with a representative primary amine. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often the first choice for challenging couplings due to the high reactivity of the HATU-activated ester.

Reaction Workflow:

HATU_Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid F Stir at Room Temperature (Monitor by TLC/LC-MS) A->F B Amine B->F C HATU C->F D DIPEA D->F E Anhydrous DMF E->F G Aqueous Work-up F->G H Extraction with Ethyl Acetate G->H I Purification by Column Chromatography H->I

HATU-Mediated Amide Coupling Workflow

Materials:

  • 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid in anhydrous DMF, add the amine, followed by HATU.

  • Add DIPEA to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: This uronium-based coupling reagent rapidly forms a highly reactive OAt-active ester with the carboxylic acid, which is less prone to racemization compared to other activators.

  • DIPEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation step without competing in the nucleophilic attack.

  • DMF: A polar aprotic solvent is ideal for dissolving the reactants and facilitating the ionic intermediates.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method is a reliable alternative to HATU, particularly for less challenging substrates.

Reaction Mechanism:

EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine (slow) HOBt HOBt HOBt_Ester->Amide + Amine (fast) Amine R'-NH₂

EDC/HOBt Coupling Mechanism

Materials:

  • 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid and HOBt in anhydrous DCM or DMF.

  • Add the amine to the solution, followed by the base (Et₃N or DIPEA).

  • Add EDC to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with DCM or ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. The resulting urea byproduct is also water-soluble, simplifying purification.

  • HOBt: This additive reacts with the O-acylisourea intermediate to form an HOBt active ester. This active ester is more reactive towards the amine than the O-acylisourea and is less prone to side reactions and racemization.

  • Base: A tertiary amine base is used to scavenge the HCl byproduct from EDC hydrochloride (if used) and to deprotonate the carboxylic acid.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, sterically hindered amine, or electron-deficient amine.- Increase reaction time and/or temperature. - Use a more powerful coupling reagent like HATU. - For electron-deficient amines, consider adding a catalytic amount of DMAP to the EDC/HOBt protocol.
Side Product Formation - N-acylurea formation (with carbodiimides). - Guanidinium byproduct (with HATU).- Ensure the addition of HOBt to carbodiimide reactions. - Use a slight excess of the carboxylic acid relative to the amine with HATU to minimize reaction of HATU with the amine.
Difficulty in Purification - Insoluble DCU byproduct (with DCC). - Closely eluting impurities.- If using DCC, filter the reaction mixture to remove DCU before work-up. - Optimize the mobile phase for column chromatography or consider preparative HPLC.

Conclusion

The amide coupling of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a versatile transformation that opens the door to a wide range of novel chemical entities for drug discovery. The choice of the coupling protocol should be guided by the nature of the amine coupling partner, cost considerations, and the desired reaction efficiency. For general purposes, the HATU-mediated protocol offers a robust and high-yielding approach, while the EDC/HOBt system provides a reliable and cost-effective alternative. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can successfully synthesize a diverse array of 6-fluoro-7-methyl-1H-indole-2-carboxamides for further biological evaluation.

References

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  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health. Available at: [Link].

  • Novel indole-2-carboxamides active against the hepatitis B virus (HBV). Google Patents.
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  • Indazole derivatives. Google Patents.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link].

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  • Evolution of amide bond formation. ResearchGate. Available at: [Link].

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link].

  • Coupling Reagents. Aapptec. Available at: [Link].

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link].

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Application

Application Note & Protocols: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid as a Versatile Building Block for Advanced Materials

Abstract: This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid in mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, materials scientists, and drug development professionals on the potential applications of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid in materials science. While primarily recognized as a synthetic intermediate in medicinal chemistry, its unique molecular architecture—combining a fluorinated, electron-rich indole core with a versatile carboxylic acid functional group—presents significant opportunities for the development of novel functional materials. This guide extrapolates from the known properties of analogous compounds to propose and detail protocols for its use in organic electronics, specifically as a monomer for hole-transporting polymers and as a surface-passivating agent for perovskite photovoltaics.

Introduction: Rationale and Scientific Merit

The indole scaffold is a cornerstone in the design of functional organic materials, prized for its planar, electron-rich π-conjugated system that facilitates intermolecular charge transport.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its electronic and physical properties. In the case of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid , three key structural features converge to create a molecule of high potential for materials science applications:

  • The Indole Core: Provides the fundamental π-stacking and charge-carrying capabilities essential for semiconductor applications.[2]

  • Fluorine Substitution (C-6): The high electronegativity of fluorine can profoundly influence the molecule's electronic properties, lowering the HOMO/LUMO energy levels. This can enhance ambient stability and improve charge injection/extraction efficiency in electronic devices.[3][4] Fluorination is a proven strategy for creating robust organic electronic materials.[5]

  • Methyl Substitution (C-7): The methyl group can enhance solubility in organic solvents, aiding in material processing, and can influence molecular packing in the solid state.

  • Carboxylic Acid Group (C-2): This functional group is a critical "handle" for covalently integrating the molecule into larger systems. It can act as an anchor to metal oxide surfaces or as a reactive site for polymerization reactions, such as condensation polymerization to form polyesters or polyamides.[6][7]

This unique combination of features makes 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid a compelling candidate for creating new materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs).[1][8]

Physicochemical Properties (Predicted)
PropertyValueRationale & Implication
Molecular Formula C₁₀H₈FNO₂-
Molecular Weight 193.18 g/mol Foundational for stoichiometric calculations in synthesis.
LogP (Predicted) ~2.5 - 3.0Indicates good solubility in organic solvents, beneficial for solution-based processing.
Hydrogen Bond Donor 2 (from -COOH and -NH)Enables strong intermolecular interactions and surface anchoring.
Hydrogen Bond Acceptor 3 (from -COOH and F)Contributes to molecular self-assembly and surface binding.

Proposed Application I: Monomer for Hole-Transporting Polymers

The carboxylic acid moiety allows 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid (herein referred to as FMI-CA ) to be used as a monomer in step-growth polymerization.[7] By reacting it with a suitable co-monomer, such as a diamine, a novel polyamide can be synthesized. Such polymers, incorporating the electron-rich indole unit, are expected to exhibit hole-transporting properties suitable for use as Hole Transport Layers (HTLs) in OLEDs or OPVs.

Protocol 2.1: Synthesis of Poly(FMI-Amide)

This protocol describes the synthesis of a polyamide via condensation polymerization of FMI-CA with a flexible diamine linker, 1,6-hexanediamine. The resulting polymer is expected to have good solubility and film-forming properties.

Causality Behind Experimental Choices:

  • Monomer Activation: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and highly efficient method for activating carboxylic acids for amidation, ensuring a high reaction rate and yield.

  • Solvent and Base: Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent due to its high polarity, which helps dissolve the monomers and the growing polymer chain. Pyridine is used as a base to neutralize the HCl gas generated during the acyl chloride formation and the subsequent amidation reaction, driving the equilibrium towards product formation.

  • Reaction Conditions: The reaction is initially run at 0°C to control the exothermic reaction of acyl chloride formation and then allowed to proceed at room temperature to ensure complete polymerization without thermal degradation.

  • Purification: Precipitation into methanol is a crucial step. The polymer is insoluble in methanol while the unreacted monomers, oligomers, and salts are soluble, allowing for effective purification.

Experimental Workflow:

G cluster_activation Step 1: Acyl Chloride Formation cluster_polymerization Step 2: Polymerization cluster_purification Step 3: Purification & Isolation a1 Dissolve FMI-CA (1 eq) in anhydrous DMF under N₂ a2 Add Pyridine (1.1 eq) a1->a2 a3 Cool to 0°C a2->a3 a4 Add SOCl₂ (1.1 eq) dropwise a3->a4 a5 Stir at 0°C for 1 hr, then RT for 2 hrs a4->a5 p3 Add acyl chloride solution (from Step 1) dropwise to diamine solution a5->p3 p1 Prepare solution of 1,6-hexanediamine (1 eq) and Pyridine (1.1 eq) in anhydrous DMF p2 Cool diamine solution to 0°C p1->p2 p4 Stir overnight at RT under N₂ iso1 Pour reaction mixture slowly into stirring Methanol (10x volume) p4->iso1 iso2 Filter the precipitated polymer iso1->iso2 iso3 Wash polymer with Methanol iso2->iso3 iso4 Dry polymer under vacuum at 60°C iso3->iso4 end_node Obtain Poly(FMI-Amide) iso4->end_node

Caption: Workflow for the synthesis of Poly(FMI-Amide).

Proposed Application II: Interfacial Modifier for Perovskite Solar Cells

The stability and efficiency of perovskite solar cells (PSCs) are critically dependent on the quality of the interfaces, particularly between the perovskite active layer and the charge transport layers. Surface defects, such as uncoordinated lead ions (Pb²⁺), act as recombination centers, reducing device performance. Indole-2-carboxylic acid derivatives have been shown to passivate these defects.[6][9] The carboxylic acid group can coordinate with excess Pb²⁺, while the indole moiety can facilitate better energetic alignment and hole extraction.

Protocol 3.1: Surface Treatment of Perovskite Films

This protocol details the application of FMI-CA as a surface treatment agent on a pre-deposited methylammonium lead iodide (MAPbI₃) perovskite film.

Causality Behind Experimental Choices:

  • Solvent Selection: Isopropanol (IPA) is chosen as the solvent for FMI-CA because it readily dissolves the molecule but does not dissolve or damage the underlying MAPbI₃ perovskite film, ensuring that the treatment is purely surficial.

  • Spin-Coating: This technique is used to apply the treatment solution to ensure a uniform, thin layer of FMI-CA across the entire perovskite surface. The spin speed and time are optimized to control the amount of material deposited.

  • Annealing: A low-temperature annealing step is critical. It provides the thermal energy needed to drive off the IPA solvent and promote the coordination of the carboxylic acid group to the perovskite surface without causing thermal degradation of the perovskite itself.

Interfacial Passivation Mechanism:

Caption: FMI-CA passivates Pb²⁺ defects on the perovskite surface.

Material Characterization Protocols

To validate the successful synthesis and application of materials derived from FMI-CA, a suite of characterization techniques is essential.[10][11]

Protocol 4.1: Structural and Optical Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: Confirm polymerization by observing the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of the N-H stretch (~3300 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) for Poly(FMI-Amide).

    • Procedure: Acquire spectra of the FMI-CA monomer and the final polymer using a KBr pellet or ATR setup.

  • UV-Visible (UV-Vis) Absorption Spectroscopy:

    • Objective: Determine the optical bandgap (E_g) of the synthesized polymer or the effect of the surface treatment on the perovskite film's absorption.

    • Procedure: Dissolve the polymer in a suitable solvent (e.g., chloroform) or use a thin film spin-coated on a quartz substrate. Measure the absorption spectrum and use a Tauc plot to extrapolate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy:

    • Objective: For perovskite films, an increase in PL intensity and a longer PL lifetime after FMI-CA treatment would indicate successful passivation of non-radiative recombination centers.

    • Procedure: Measure steady-state and time-resolved PL (TRPL) of both untreated (control) and FMI-CA-treated perovskite films.

Protocol 4.2: Electrochemical and Morphological Characterization
  • Cyclic Voltammetry (CV):

    • Objective: To determine the HOMO and LUMO energy levels of the synthesized Poly(FMI-Amide), which are critical for assessing its suitability as an HTL.

    • Procedure: Deposit a thin film of the polymer onto a working electrode (e.g., glassy carbon). Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) with a reference electrode (Ag/AgCl) and counter electrode (Pt wire). Calculate HOMO/LUMO from the onset of oxidation/reduction potentials.

  • Atomic Force Microscopy (AFM):

    • Objective: To analyze the surface morphology and roughness of thin films. For perovskite treatment, AFM can confirm that the treatment does not induce surface damage and results in a smooth, uniform film.

    • Procedure: Acquire topographic images of the polymer film or the treated perovskite film in tapping mode. Calculate the root-mean-square (RMS) roughness.

Expected Characterization Data Summary
TechniqueSampleExpected OutcomeSignificance
FTIR Poly(FMI-Amide)Disappearance of -COOH peak; Appearance of amide N-H and C=O peaks.Confirms successful polymerization.
CV Poly(FMI-Amide)HOMO level ~ -5.2 to -5.4 eV.Validates suitability for hole injection from standard anodes (e.g., ITO).
PL Intensity Perovskite FilmPL intensity increases post-treatment.Indicates reduction of defect-mediated non-radiative recombination.
TRPL Perovskite FilmCarrier lifetime increases post-treatment.Confirms successful surface passivation.
AFM Perovskite FilmSmooth surface (low RMS roughness) maintained or improved.Ensures good physical contact with subsequent layers in a device.

Conclusion

6-Fluoro-7-methyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored, building block for advanced functional materials. Its intrinsic electronic properties, conferred by the fluorinated indole core, combined with the synthetic versatility of its carboxylic acid group, provide a robust platform for rational material design. The protocols and applications detailed herein offer a scientifically grounded starting point for researchers to harness this molecule's potential in developing next-generation organic and hybrid electronic devices.

References

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Method

Application Notes and Protocols for X-ray Crystallography of 6-Fluoro-7-methyl-1H-indole-2-carboxylic Acid Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid and...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid and its derivatives. This document outlines the strategic considerations and detailed protocols from material synthesis and crystallization to data collection, structure solution, and refinement.

A Note on the Provided Data: As of the writing of this guide, a publicly available crystal structure for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid specifically was not identified. Therefore, the crystallographic data and certain specific parameters provided herein are based on the closely related analogue, 6-Fluoro-1H-indole-3-carboxylic acid, offering a robust and scientifically grounded framework for initiating studies on the target compound.[1] This approach allows for the development of a strong starting methodology, which can be optimized as experimental data for the specific molecule of interest is generated.

Introduction: The Significance of Fluorinated Indole Carboxylic Acids in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2] Derivatives of indole are integral to the development of therapeutics for a range of diseases, including cancer, HIV, and inflammatory conditions.[2][3] The strategic incorporation of fluorine atoms into these scaffolds is a widely employed technique in modern drug design to modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.[4]

The target molecule, 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, combines the privileged indole core with a fluorine substituent and a methyl group, presenting a compound of significant interest for structure-activity relationship (SAR) studies. X-ray crystallography provides the definitive, atomic-level three-dimensional structure of these molecules, which is invaluable for understanding their biological function and for guiding rational drug design efforts.[5]

Synthesis and Material Preparation

A reliable synthetic route to high-purity material is a prerequisite for successful crystallization. While a specific protocol for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is not detailed in the available literature, analogous syntheses of substituted indole-2-carboxylic acids often proceed via Fischer indole synthesis or other cyclization strategies. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid has been reported, involving the condensation of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization.[6][7] A similar approach could likely be adapted for the target molecule.

General Synthetic Considerations:

  • Starting Materials: High-purity, well-characterized starting materials are essential.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) should be used to monitor reaction progress and identify byproducts.

  • Purification: The final compound should be purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common purification techniques include recrystallization or column chromatography.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. For small organic molecules like 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a variety of crystallization techniques can be employed. The choice of solvent is critical, and a systematic screening of different solvents and solvent systems is recommended.

Recommended Solvents for Screening: Based on the properties of similar indole derivatives, the following solvents and solvent mixtures are good starting points for crystallization trials:[2][8]

  • Methanol

  • Ethanol

  • Acetone

  • Ethyl Acetate

  • Dichloromethane

  • Hexanes/Ethyl Acetate mixtures

  • Toluene

Protocol 1: Slow Evaporation

This is often the simplest and most effective method for initial screening.

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, as used for the analogue 6-Fluoro-1H-indole-3-carboxylic acid) in a small, clean vial.[1]

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Protocol 2: Vapor Diffusion (Hanging Drop and Sitting Drop)

This technique allows for a more controlled approach to crystal growth by slowly changing the solvent composition.

  • Reservoir Solution: In the well of a vapor diffusion plate, place 500 µL of a less-soluble solvent (precipitant), such as hexanes.

  • Analyte Solution: On a siliconized glass coverslip (for hanging drop) or on the pedestal in the well (for sitting drop), place a 1-2 µL drop of a concentrated solution of the compound in a more volatile, miscible solvent (e.g., ethyl acetate).

  • Seal the well with the coverslip (hanging drop) or with clear tape (sitting drop).

  • Over time, the more volatile solvent from the drop will diffuse into the reservoir, slowly increasing the concentration of the compound in the drop and promoting crystallization.

Protocol 3: Cooling Crystallization

This method is effective for compounds that have a significant difference in solubility at different temperatures.

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

  • The slow decrease in temperature reduces the solubility of the compound, leading to crystal formation.

Crystal Quality Assessment: Ideal crystals for X-ray diffraction should be single, well-formed, and transparent, with dimensions of approximately 0.1-0.3 mm in all directions. They should be inspected under a polarized light microscope to assess their quality and singularity.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a modern single-crystal X-ray diffractometer equipped with a sensitive detector.

Workflow for Data Collection

Data_Collection_Workflow A Crystal Selection & Mounting B Mounting on Goniometer Head A->B C Cryo-cooling (optional but recommended) B->C D Centering in X-ray Beam C->D E Unit Cell Determination (Indexing) D->E F Data Collection Strategy E->F G Full Data Collection F->G H Data Integration & Reduction G->H

Caption: Workflow for single-crystal X-ray diffraction data collection.

Protocol 4: Data Collection
  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on a suitable loop (e.g., a MiTeGen loop) with a cryoprotectant if necessary.

  • Cryo-cooling: For most organic crystals, data collection is performed at low temperatures (e.g., 100 K) to minimize radiation damage and thermal vibrations. Flash-cool the crystal in a stream of cold nitrogen gas.

  • Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer.

  • Indexing and Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and symmetry, the data collection software will devise a strategy to collect a complete and redundant dataset.

  • Full Data Collection: Execute the data collection run. This may take several hours.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

Typical Data Collection Parameters (based on 6-Fluoro-1H-indole-3-carboxylic acid): [1]

ParameterValueRationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu KαMo Kα is common for small molecules; Cu Kα provides better dispersion for absolute structure determination.
Temperature100 K or 293 KLow temperature minimizes thermal motion and radiation damage.[1]
DetectorCCD or CMOS detectorModern detectors offer high sensitivity and fast readout times.
Data Collection SoftwareCrysAlisPro, APEX, or similarThese programs automate the data collection and initial processing steps.[5]
Absorption CorrectionMulti-scanCorrects for the absorption of X-rays by the crystal, which is important for accurate intensity data.[1]

Structure Solution and Refinement

The final stage of the crystallographic process is to solve the crystal structure and refine the atomic model against the experimental data.

Workflow for Structure Solution and Refinement

Structure_Solution_Workflow A Space Group Determination B Structure Solution (Direct Methods or Patterson) A->B C Initial Model Building B->C D Least-Squares Refinement C->D E Difference Fourier Maps D->E Identify missing/misplaced atoms F Anisotropic Refinement D->F E->D G Hydrogen Atom Placement F->G H Final Refinement Cycles G->H I Structure Validation (checkCIF) H->I

Caption: Workflow for crystal structure solution and refinement.

Protocol 5: Structure Solution and Refinement
  • Software Selection: Utilize a comprehensive software suite such as SHELX (SHELXT for solution, SHELXL for refinement), Olex2, or CRYSTALS.[9]

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: For small molecules, direct methods (as implemented in SHELXT) are typically successful in providing an initial model of the molecular structure.

  • Initial Refinement: The initial model is refined using least-squares methods. Isotropic displacement parameters are typically used in the initial stages.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (like hydrogens) or identify regions of disordered electron density.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.[1]

  • Final Refinement: The model is refined until convergence is reached, as indicated by minimal shifts in the atomic parameters and a stable R-factor.

  • Validation: The final structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its quality and correctness.

Key Refinement Parameters (based on 6-Fluoro-1H-indole-3-carboxylic acid): [1]

ParameterTypical ValueDescription
R1 (for I > 2σ(I))< 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
wR2 (all data)< 0.15A weighted R-factor based on F², which is generally considered a more reliable indicator of refinement quality.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good model and appropriate weighting scheme.
Δρ (max/min) (e Å⁻³)-0.5 to 0.5The residual electron density should be low and featureless.

Data Presentation and Interpretation

The final crystallographic data should be summarized in a clear and concise manner. A standard crystallographic information file (CIF) will be generated, containing all the details of the experiment and the final atomic coordinates.

Example Crystallographic Data Table (Hypothetical for the target compound, based on analogue):

Parameter6-Fluoro-7-methyl-1H-indole-2-carboxylic acid
Chemical FormulaC₁₀H₈FNO₂
Formula Weight193.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0 - 7.5
b (Å)11.5 - 12.0
c (Å)9.0 - 9.5
β (°)104 - 106
Volume (ų)730 - 780
Z4
Calculated Density (g/cm³)1.5 - 1.7
Absorption Coeff. (mm⁻¹)~0.14
F(000)400
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.055, wR2 = 0.130
Goodness-of-fit on F²1.05

Conclusion

The successful X-ray crystallographic analysis of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid derivatives provides invaluable structural insights that are critical for advancing drug discovery programs. By following the detailed protocols and strategic considerations outlined in these application notes, researchers can confidently approach the challenges of crystallization and structure determination for this important class of molecules. The use of analogous structural data provides a strong foundation for these studies, emphasizing the importance of careful, systematic experimental work and thorough data analysis.

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  • Kim, J. H., et al. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]

  • Moldb. (n.d.). 1158331-26-0 | Methyl 7-fluoro-1H-indole-2-carboxylate.
  • PubChemLite. (n.d.). 6-bromo-7-fluoro-1h-indole-2-carboxylic acid (C9H5BrFNO2). Retrieved from [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: In Vitro Assay Development with 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

Abstract This document provides a comprehensive guide for the in vitro characterization of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Based on the well-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Based on the well-established precedent of indole derivatives as potent kinase inhibitors in oncology, we present a strategic workflow for evaluating this compound's efficacy.[1][2][3][4] This guide details the development and validation of a robust biochemical assay to determine direct enzyme inhibition, followed by a suite of cell-based assays to assess cellular potency, downstream signaling effects, and overall cytotoxicity. The protocols herein are designed to be self-validating, incorporating key principles of scientific integrity to ensure data reliability and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Kinase Inhibition

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the realm of oncology, indole derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[2][3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Given the structural features of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, we hypothesize its potential as an inhibitor of a key oncogenic kinase. For the purpose of this guide, we will proceed with the hypothetical target, Polo-like Kinase 1 (PLK1) , a serine/threonine kinase that plays a crucial role in mitosis and is overexpressed in a wide range of human cancers. The methodologies described, however, are broadly applicable to other kinase targets with minor modifications.

This guide will walk the user through a logical progression of experiments, from initial biochemical "hit" validation to cellular proof-of-concept.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization Biochemical Assay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50 IC50 Determination Biochemical Assay->IC50 CellViability Cell Viability/Cytotoxicity Assay (MTT Assay) IC50->CellViability EC50 EC50 Determination CellViability->EC50 PathwayAnalysis Target Engagement & Pathway Analysis (Western Blot) EC50->PathwayAnalysis Validation Assay Validation (ICH Q2) PathwayAnalysis->Validation Hypothesis Hypothesis: 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a PLK1 Inhibitor Hypothesis->Biochemical Assay G Start Kinase Reaction: PLK1 + Substrate + ATP Step1 Step 1: Add ADP-Glo™ Reagent - Stop Kinase Reaction - Deplete remaining ATP Start->Step1 Kinase produces ADP Step2 Step 2: Add Kinase Detection Reagent - Convert ADP to ATP - Luciferase/Luciferin Reaction Step1->Step2 End Measure Luminescence (Signal ∝ Kinase Activity) Step2->End

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: PLK1 Inhibition Assay

Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate (e.g., a validated peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid (test compound)

  • Known PLK1 inhibitor (positive control, e.g., Volasertib)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure: [5]1. Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. 2. Assay Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include wells for vehicle control (DMSO only) and positive control inhibitor. 3. Enzyme Addition: Prepare a solution of PLK1 enzyme in assay buffer at 2X the final desired concentration. Add 10 µL of this solution to each well. 4. Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme. 5. Initiate Kinase Reaction: Prepare a substrate/ATP mix in assay buffer at 2X the final desired concentration (the ATP concentration should be at or near the Km for PLK1). Add 10 µL of this mix to each well to start the reaction. The final reaction volume is 20 µL. 6. Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C. 7. Terminate Reaction: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. 8. Develop Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. 9. Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Presentation

The raw luminescence data will be used to calculate the percent inhibition for each compound concentration.

Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

  • RLU_compound: Relative Luminescence Units in the presence of the test compound.

  • RLU_vehicle: Relative Luminescence Units of the DMSO control (0% inhibition).

  • RLU_background: Relative Luminescence Units with no enzyme (100% inhibition).

The percent inhibition values are then plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Biochemical Data for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid against PLK1

ParameterValue
IC₅₀ 75 nM
Hill Slope 1.1
R² of Curve Fit 0.99
Assay Window (S/B) > 10
Z'-factor 0.85

Part II: Cell-Based Assays for Cellular Efficacy and Mechanism of Action

While a biochemical assay confirms direct target engagement, cell-based assays are crucial to determine if the compound can enter cells, engage its target in a complex cellular environment, and elicit a biological response. [6]

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [7][8]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [9] Detailed Protocol: MTT Assay in a Cancer Cell Line Overexpressing PLK1 (e.g., HeLa)

Materials:

  • HeLa (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Procedure: [9][10]1. Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. 2. Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 72 hours. 3. MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. 5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate percent viability relative to the vehicle-treated cells and plot against the compound concentration to determine the EC₅₀ (the concentration that reduces cell viability by 50%).

Table 2: Hypothetical Cellular Data for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

ParameterValue
Cell Line HeLa
EC₅₀ 250 nM
R² of Curve Fit 0.98
Target Engagement and Pathway Analysis (Western Blot)

To confirm that the observed cytotoxicity is due to the inhibition of PLK1, we can use Western blotting to measure the phosphorylation status of a known PLK1 substrate. A common substrate is Histone H3, which is phosphorylated at Serine 10 (pHH3-S10) during mitosis in a PLK1-dependent manner. A reduction in pHH3-S10 levels upon compound treatment would indicate target engagement. [6]

G Compound 6-Fluoro-7-methyl-1H- indole-2-carboxylic acid PLK1 PLK1 Kinase Compound->PLK1 inhibits pHistoneH3 Phospho-Histone H3 (Ser10) PLK1->pHistoneH3 phosphorylates HistoneH3 Histone H3 HistoneH3->pHistoneH3 Mitosis Mitotic Progression pHistoneH3->Mitosis

Caption: PLK1 signaling pathway and point of inhibition.

Detailed Protocol: Western Blot for Phospho-Histone H3

Materials:

  • HeLa cells

  • 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pHH3 (Ser10), anti-Total Histone H3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure: [11][12]1. Cell Treatment and Lysis: Seed HeLa cells in 6-well plates. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for a relevant time period (e.g., 24 hours). Lyse the cells on ice with lysis buffer. 2. Protein Quantification: Determine the protein concentration of each lysate. 3. Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples for 5 minutes. 4. SDS-PAGE: Load 20-30 µg of protein per lane and separate by SDS-PAGE. 5. Protein Transfer: Transfer the separated proteins to a PVDF membrane. 6. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. 7. Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. 8. Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 9. Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the bands using an imaging system.

Expected Outcome: A dose-dependent decrease in the band intensity for phospho-Histone H3 (Ser10) would be observed, while the total Histone H3 and GAPDH levels should remain relatively constant, confirming specific inhibition of the PLK1 pathway.

Part III: Assay Validation and Trustworthiness

To ensure the reliability of the generated data, the developed assays must be validated. [13]The validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters relevant to the assay type. [14][15] Table 3: Key Validation Parameters for the In Vitro Assays

ParameterBiochemical Assay (IC₅₀)Cell-Based Assay (EC₅₀)
Accuracy Determined by a reference standard.Assessed by comparing with a known active compound.
Precision Repeatability (intra-assay) and intermediate precision (inter-assay) expressed as %CV.Repeatability and intermediate precision of EC₅₀ values.
Specificity Ability to assess the analyte in the presence of other components.Confirmed by orthogonal assays like Western blot.
Linearity & Range The range over which the assay is precise, accurate, and linear.The concentration range providing a dose-response curve.
Robustness Insensitivity to small variations in method parameters (e.g., incubation time, temperature).Consistency across different cell passages and batches of reagents.
System Suitability Z'-factor, Signal-to-Background ratio.Consistent performance of positive and negative controls.

By systematically applying these validation principles, the developed assays will provide a trustworthy foundation for decision-making in a drug discovery program.

References

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kamal, A., et al. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals.
  • ResearchGate. (2021).
  • Kaur, M., et al. (2021).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Current Drug Targets.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • StatPearls - NCBI. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters.
  • protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. (2020). PubMed.
  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry.
  • Assay Guidance Manual - NCBI Bookshelf. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • ResearchGate. (2018).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • YouTube. (2023).
  • YouTube. (2024).

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Method

Application Notes &amp; Protocols: Pharmacokinetic Profiling of Indole-2-Carboxamide Derivatives

Introduction: The Critical Role of Pharmacokinetics in Developing Indole-2-Carboxamide Therapeutics The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pharmacokinetics in Developing Indole-2-Carboxamide Therapeutics

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anti-cancer, anti-mycobacterial, and anti-parasitic properties.[1][2] The journey of a promising indole-2-carboxamide derivative from a laboratory hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of the compound that reaches the target site and the duration of its action.[3] For the indole-2-carboxamide class, which can be susceptible to metabolic liabilities such as high microsomal clearance and poor solubility, a robust pharmacokinetic assessment is paramount to guide lead optimization and ensure the selection of candidates with desirable drug-like properties.[4]

This comprehensive guide provides detailed application notes and protocols for the essential pharmacokinetic studies required to characterize indole-2-carboxamide derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to design and execute robust studies that yield reliable and translatable data.

I. The ADME Paradigm: A Conceptual Framework for Pharmacokinetic Studies

The pharmacokinetic properties of a drug candidate are defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive evaluation of each of these components is essential for building a complete pharmacokinetic profile.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B Systemic Circulation (Blood/Plasma) A->B GI Tract C Tissues (Target & Off-Target) B->C Reversible Binding (Plasma Proteins) D Liver (Primary Site) B->D F Urine B->F Kidneys C->B D->B E Bile/Feces D->E

Figure 1: The ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for an orally administered drug.

II. In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Response

In vivo pharmacokinetic studies in animal models are indispensable for understanding how a drug behaves in a complex biological system.[5] These studies provide crucial data on key parameters such as bioavailability, clearance, volume of distribution, and half-life.

A. Rationale for Study Design

The choice of animal model, route of administration, and sampling schedule is dictated by the therapeutic indication and the physicochemical properties of the indole-2-carboxamide derivative. Rodents, particularly mice and rats, are commonly used for initial PK screening due to their well-characterized physiology and the availability of established protocols.[6]

Dose Selection: The initial dose for a PK study is a critical parameter. It should be high enough to ensure that plasma concentrations are above the limit of quantification (LOQ) of the bioanalytical method, but well below any anticipated toxic levels.[2] Dose selection is often guided by preliminary in vitro efficacy data and any available toxicology information. A common starting point is a dose that is a fraction of the maximum tolerated dose (MTD) if known, or a dose that is a multiple of the in vitro IC50 or EC50.[6]

Route of Administration:

  • Intravenous (IV) Bolus: This route provides a direct measure of the drug's distribution and elimination properties, bypassing absorption. It is essential for determining absolute bioavailability.

  • Oral Gavage (PO): This is the most common intended route for many drugs and provides insights into the extent and rate of absorption from the gastrointestinal tract.[7]

B. Detailed Protocol: Single-Dose Pharmacokinetic Study in Mice (IV and PO)

This protocol outlines a typical single-dose PK study in mice to determine key pharmacokinetic parameters.

Materials:

  • Indole-2-carboxamide test compound

  • Vehicle for formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water for oral administration; saline or a suitable solubilizing agent for intravenous administration)[4]

  • Male or female mice (e.g., C57BL/6 or CD-1), weight-matched

  • Dosing syringes and needles (appropriate gauge for tail vein injection and oral gavage)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets or capillaries for submandibular or retro-orbital bleeding)[4]

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate animals to the housing conditions for at least 3 days prior to the study.

    • For oral dosing, fast animals overnight (approximately 12-16 hours) with free access to water to minimize variability in gastric emptying and absorption. No fasting is typically required for IV dosing.

  • Dose Preparation:

    • On the day of the study, prepare the dosing formulations of the indole-2-carboxamide derivative at the desired concentrations. Ensure the formulation is homogenous.

  • Dosing:

    • Intravenous (IV) Administration:

      • Warm the mouse under a heat lamp to dilate the tail veins.

      • Administer the dose as a slow bolus into a lateral tail vein. Record the exact time of administration.

    • Oral (PO) Administration:

      • Administer the dose directly into the stomach using a ball-tipped gavage needle.[8] Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (typically 30-50 µL) at predetermined time points. A typical sampling schedule might be:

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood can be collected via submandibular or retro-orbital plexus puncture for serial sampling from the same animal.[4]

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of the indole-2-carboxamide derivative in the plasma samples using a validated LC-MS/MS method (see Section V).

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from IV and PO data)

III. In Vitro ADME Assays: Early Insights into Drug-Like Properties

In vitro ADME assays are crucial for early-stage drug discovery, providing rapid and cost-effective screening of large numbers of compounds to identify those with favorable properties for further development.

A. Metabolic Stability Assay

Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[9] High metabolic instability can lead to rapid clearance and poor bioavailability in vivo. The data from this assay, in terms of half-life (t1/2) and intrinsic clearance (CLint), are used to rank-order compounds and predict in vivo hepatic clearance.[10]

Detailed Protocol: Liver Microsomal Stability Assay

Materials:

  • Indole-2-carboxamide test compound (and positive control compounds with known metabolic stability, e.g., verapamil, testosterone)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator with shaker (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice.

    • Prepare the incubation buffer containing phosphate buffer and MgCl2.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the incubation buffer.

    • Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[11]

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[11]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution (cold acetonitrile with internal standard).[11]

    • The 0-minute time point serves as the initial concentration reference.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Metabolic_Stability_Workflow A Prepare Reagents: Test Compound, Microsomes, Buffer, NADPH System B Incubate at 37°C: Microsomes + Compound A->B C Initiate Reaction: Add NADPH System B->C D Time-Point Sampling: (0, 5, 15, 30, 45 min) C->D E Quench Reaction: Add Acetonitrile + IS D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis: Calculate t1/2 and CLint G->H

Figure 2: Workflow for the liver microsomal stability assay.

B. Plasma Protein Binding Assay

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target.[11] Only the unbound (free) fraction of the drug is pharmacologically active.[12] This assay is crucial for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[13]

Detailed Protocol: Equilibrium Dialysis for Plasma Protein Binding

Materials:

  • Indole-2-carboxamide test compound

  • Pooled plasma (human, rat, or mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)

  • Incubator with shaker (37°C)

  • Acetonitrile (ACN) with internal standard

Procedure:

  • Device Preparation:

    • Assemble the equilibrium dialysis device according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike the test compound into the plasma at the desired concentration (e.g., 1-5 µM).

  • Dialysis:

    • Add the plasma containing the test compound to one chamber of the dialysis device.

    • Add PBS to the other chamber.

    • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[12]

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma and the buffer chambers.

  • Sample Analysis:

    • Analyze the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the following formula:

      • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is calculated as (1 - fu) * 100.

IV. Bioanalytical Method Development and Validation: Ensuring Data Integrity

The accuracy and reliability of pharmacokinetic data are entirely dependent on the quality of the bioanalytical method used to quantify the drug in biological matrices.[14] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity, selectivity, and throughput.[15]

A. Key Principles of Method Development

The goal is to develop a method that is sensitive, selective, accurate, and precise for the specific indole-2-carboxamide derivative. Key steps include:

  • Tuning of Mass Spectrometric Parameters: Optimization of precursor and product ions for multiple reaction monitoring (MRM).[16]

  • Chromatographic Separation: Selection of an appropriate column and mobile phase to achieve good peak shape and separation from endogenous matrix components.

  • Sample Preparation: Development of an efficient extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.[17]

B. Method Validation According to Regulatory Guidelines

A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9]

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.
Recovery The extraction efficiency should be consistent and reproducible.
Matrix Effect The influence of the biological matrix on the ionization of the analyte should be minimal and consistent.
Stability The analyte should be stable in the biological matrix under various storage and processing conditions.

V. Data Interpretation and Application in Drug Development

The pharmacokinetic data generated from these studies are integral to several key decisions in the drug development process:

  • Lead Optimization: PK data guides medicinal chemists in modifying the chemical structure of indole-2-carboxamide derivatives to improve their ADME properties.

  • Prediction of Human Pharmacokinetics: Data from preclinical species can be used to predict the pharmacokinetic profile in humans through allometric scaling or physiologically based pharmacokinetic (PBPK) modeling.

  • Dose Regimen Design for Clinical Trials: Understanding the PK/PD relationship helps in selecting an appropriate dose and dosing schedule for first-in-human studies.[18]

VI. Conclusion

A thorough and well-designed pharmacokinetic evaluation is a cornerstone of the successful development of indole-2-carboxamide derivatives as therapeutic agents. By employing the robust protocols and understanding the scientific rationale outlined in this guide, researchers can generate high-quality, reliable data to de-risk their drug discovery programs and select candidates with the highest probability of clinical success. The integration of in vivo and in vitro studies, coupled with validated bioanalytical methods, provides a comprehensive understanding of a compound's ADME profile, ultimately accelerating the translation of promising molecules from the bench to the bedside.

References

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]

  • Duan, Y., et al. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (138), e57934. [Link]

  • Grzelak, E. M., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS infectious diseases, 4(10), 1435–1443. [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72, 248–254.
  • Zhang, Y., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules (Basel, Switzerland), 27(15), 4964. [Link]

  • Lepesheva, G. I., et al. (2019). Considerations for Dose Selection and Clinical Pharmacokinetics/Pharmacodynamics for the Development of Antibacterial Agents. Clinical pharmacology and therapeutics, 105(5), 1137–1147. [Link]

  • Kromdijk, W., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC North America, 39(8), 384-388. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204.
  • Creative Biolabs. Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Zhang, D., et al. (2010). Method for voluntary oral administration of drugs in mice. Current protocols in pharmacology, Chapter 7, Unit7.13. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and protocols, 4(3), 48. [Link]

  • Altasciences. (2023). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Singh, S., et al. (2013). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 423-426. [Link]

  • Ceolin, S., et al. (2009). In-situ synthesis of molecularly imprinted polymers on the surface of micro-filtration glass-fiber membranes in multi-well filter plates.
  • Xu, Y., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 16(6), 1183–1194. [Link]

  • Batrakova, E. V., et al. (2010). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Journal of pharmaceutical sciences, 99(8), 3465–3479. [Link]

  • Emery Pharma. (2020, July 22). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS [Video]. YouTube. [Link]

  • Patel, N. J., et al. (2017). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 4(11), 4415-4422. [Link]

  • Shekunova, E. V., & Kovaleva, M. A. (2021). Dose Selection in Preclinical Studies: Cross-Species Dose Conversion. Regulatory Research and Medicine Evaluation, (1), 32-41. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. [Link]

  • Di, L., et al. (2022). Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method. The AAPS journal, 25(1), 1. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Daikin Chemicals. (2019). FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in Mice. [Link]

  • van der Meer, A. D., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements in Organs-on-Chips. Advanced healthcare materials, 11(1), e2101399. [Link]

  • Schebb, N. H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical and bioanalytical chemistry, 406(7), 1659–1677. [Link]

  • University of British Columbia Animal Care Committee. (2017). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • D'Urso, A., & Rigo, R. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(15), 1369–1371. [Link]

  • Banks, J. F., et al. (2014). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of laboratory automation, 19(4), 365–373. [Link]

  • Parr, A. F. (2021). Dose Selection Using Preclinical PK Modelling and in Vivo Studies. Astra Nova. [Link]

  • Diaz, D. A., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 116-125. [Link]

  • Wehmeyer, K. R., & Kavetskaia, O. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 21(1), 19-24. [Link]

  • Kumar, A., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s287-s294. [Link]

  • MacGowan, A. P., et al. (2000). Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint. Antimicrobial agents and chemotherapy, 44(4), 987–991. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Side Reactions in Substituted Indole Synthesis

Welcome to the Technical Support Center for Substituted Indole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and mitigate common side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Substituted Indole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of this critical heterocyclic motif. Here, we move beyond simple protocols to explain the underlying chemical principles driving these side reactions, providing you with the expert insights needed to optimize your synthetic routes.

General Troubleshooting & FAQs

This section addresses overarching issues that can arise in various indole synthesis methodologies.

Question: My indole synthesis is resulting in a low yield or failing completely. What are the common initial checkpoints?

Answer: Low yields in indole synthesis often trace back to a few fundamental issues. Before delving into method-specific troubleshooting, consider these primary factors:

  • Purity of Starting Materials: Impurities in your arylhydrazine, aniline, or carbonyl compounds can introduce competing reactions or poison catalysts.[1] Always use freshly purified reagents, especially for sensitive palladium-catalyzed reactions.

  • Atmosphere Control: Many indole syntheses, particularly those employing organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Substituent Effects: The electronic nature of substituents on your starting materials can dramatically influence reactivity. For instance, strong electron-donating groups on an arylhydrazine can weaken the N-N bond, promoting cleavage side reactions over the desired cyclization in a Fischer indole synthesis.[1][2]

  • Use of Protecting Groups: Sensitive functional groups on your starting materials may not be compatible with the reaction conditions. For example, the indole nitrogen itself can undergo undesired alkylation.[3] Consider protecting sensitive groups; common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]

Fischer Indole Synthesis: A Deeper Dive

The Fischer indole synthesis is a robust and widely used method, but it is not without its challenges, particularly concerning regioselectivity and substrate scope.[3][4][5]

Troubleshooting Workflow: Fischer Indole Synthesis

fischer_troubleshooting start Low Yield or Side Products in Fischer Synthesis check_regio Are you observing isomeric indole products? start->check_regio check_degradation Is there significant tarring or degradation? start->check_degradation check_failure Is the reaction not proceeding at all? start->check_failure regio_issue Regioselectivity Issue check_regio->regio_issue Yes degradation_issue Degradation/Side Reactions check_degradation->degradation_issue Yes failure_issue Reaction Failure check_failure->failure_issue Yes catalyst_choice Modify Acid Catalyst (Strength & Concentration) regio_issue->catalyst_choice solvent_effect Alter Solvent Polarity catalyst_choice->solvent_effect temp_control Lower Reaction Temperature degradation_issue->temp_control slow_addition Slowly Add Carbonyl Compound temp_control->slow_addition substituent_effect Analyze Substituent Effects (e.g., EDG on carbonyl) failure_issue->substituent_effect catalyst_activity Screen a Panel of Lewis & Brønsted Acids substituent_effect->catalyst_activity

Caption: Troubleshooting Decision Tree for the Fischer Indole Synthesis.

Question: I am getting a mixture of two isomeric indoles from my unsymmetrical ketone. How can I control the regioselectivity?

Answer: This is a classic problem in Fischer indole synthesis. The regiochemical outcome is determined by which α-carbon of the ketone forms the new C-C bond, which is in turn influenced by the stability of the intermediate enehydrazine. You can often control the selectivity by carefully choosing your acid catalyst.[6]

  • Causality: The key step governing regioselectivity is the[7][7]-sigmatropic rearrangement.[4][5][8] The reaction proceeds through the more stable enehydrazine tautomer. Weaker acids and less polar solvents tend to favor the kinetic, less substituted enehydrazine, leading to the indole isomer with the substituent at the 3-position. Conversely, stronger acids and higher temperatures can favor the thermodynamic, more substituted enehydrazine, resulting in the 2-substituted indole.

  • Troubleshooting Protocol:

    • Catalyst Screening: Systematically vary the acid catalyst. Start with a milder catalyst like acetic acid or a Lewis acid such as ZnCl₂. If the desired isomer is still not favored, you can move to stronger Brønsted acids like sulfuric acid or polyphosphoric acid (PPA).[5]

    • Solvent Modification: The polarity of the solvent can influence the tautomer equilibrium. Experiment with both polar and non-polar solvents to see how the isomeric ratio is affected.

    • Temperature Control: Lowering the reaction temperature generally favors the kinetic product.

Acid CatalystConcentration (% w/w)Favored Isomer
90% Orthophosphoric Acid903-substituted
30% Sulfuric Acid303-substituted
70% Sulfuric Acid702-substituted
Eaton's Reagent (P₂O₅/MeSO₃H)N/A3-unsubstituted

Data adapted from reference[6].

Question: My Fischer indole synthesis is failing with certain substrates, particularly those that should yield 3-aminoindoles. Why is this happening?

Answer: The synthesis of 3-aminoindoles via the Fischer method is notoriously difficult and often fails.[2] This is due to the electronic effect of the amino group on the carbonyl starting material.

  • Causality: An electron-donating group on the carbonyl component can over-stabilize a key intermediate. This stabilization can lead to a competing side reaction, namely the cleavage of the N-N bond in the arylhydrazine, which is kinetically more favorable than the desired[7][7]-sigmatropic rearrangement.[1][2]

  • Mitigation Strategies:

    • Protecting Groups: Convert the problematic amino group into an electron-withdrawing amide. This changes the electronics of the intermediate and can favor the desired cyclization. The amide can be hydrolyzed in a subsequent step.

    • Lewis Acid Catalysis: Lewis acids such as ZnCl₂ or ZnBr₂ have been shown to be more effective than Brønsted acids for these challenging substrates, although yields may still be modest.[2]

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis, which involves the reaction of an α-halo-acetophenone with an excess of an aniline, is often hampered by harsh reaction conditions, leading to low yields and a plethora of byproducts.[6]

Question: My Bischler-Möhlau synthesis is producing a complex mixture of byproducts and very little of my desired 2-arylindole. How can I improve this?

Answer: The high temperatures and strong acids traditionally used in this synthesis are often the culprits, promoting polymerization and rearrangement side reactions.[6]

  • Causality: The harsh conditions can lead to degradation of both the starting materials and the indole product. The excess aniline can also participate in undesired side reactions.

  • Modern Solutions:

    • Milder Reaction Conditions: Recent advancements have focused on developing milder protocols. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields by minimizing the formation of degradation byproducts.[6][9]

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) under microwave irradiation can further enhance efficiency and reduce side reactions.[9]

Illustrative Reaction Scheme: Bischler-Möhlau Synthesis

bischler_mohlau aniline Aniline (excess) intermediate α-Arylamino-ketone (intermediate) aniline->intermediate + haloacetophenone α-Halo-acetophenone haloacetophenone->intermediate conditions Heat, Acid (e.g., Aniline-HBr) intermediate->conditions indole 2-Arylindole conditions->indole Desired Path side_products Polymerization & Rearrangement Byproducts conditions->side_products Side Reactions

Caption: Reaction pathway of the Bischler-Möhlau indole synthesis, highlighting the formation of side products under harsh conditions.

Palladium-Catalyzed Indole Syntheses

Modern cross-coupling reactions have opened new avenues for substituted indole synthesis. However, these methods are not without their own set of potential side reactions.

Question: I am observing significant dimerization and other byproducts in my indole synthesis. What are the likely causes?

Answer: Dimerization and multimerization are common side reactions in indole chemistry, especially when dealing with reactive intermediates.[10]

  • Causality: The indole nucleus, particularly at the 3-position, is nucleophilic and can react with electrophilic intermediates present in the reaction mixture. This can lead to the formation of dimers or polymers.

  • Troubleshooting with Microflow Synthesis: A state-of-the-art solution to this problem is the use of microflow synthesis.[10]

    • Precise Reaction Control: Microflow reactors allow for extremely rapid mixing and precise control over short reaction times (on the order of milliseconds).[10]

    • Minimizing Side Reactions: By generating the reactive intermediate and immediately allowing it to react with the desired nucleophile in a continuous flow, the concentration of the unstable intermediate is kept to a minimum at any given time. This dramatically suppresses diffusion-controlled side reactions like dimerization.[10]

Experimental Protocols

Protocol 1: Minimizing Furan Byproduct in Paal-Knorr Pyrrole Synthesis (A related heterocycle synthesis with analogous challenges)

  • Context: In acidic conditions, the 1,4-dicarbonyl starting material can undergo dehydration to form a furan, competing with the desired reaction with an amine to form a pyrrole.[6] This provides a model for controlling competing cyclization reactions.

  • Materials:

    • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

    • Primary amine (e.g., aniline)

    • Ethanol (solvent)

    • Glacial acetic acid (optional catalyst)

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound in ethanol in a round-bottom flask.

    • Add an excess of the primary amine.

    • If needed, add a catalytic amount of glacial acetic acid. Crucially, monitor the pH to ensure it remains weakly acidic to neutral (pH > 3).[6]

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool and remove the solvent under reduced pressure.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Indole synthesis, reactions and applications. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Kumar Kori, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53995-54019. DOI:10.1039/C7RA10716A
  • Nagoya University. (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. Retrieved from [Link]

  • Dr. Organic Chemistry. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Singh, S., & Singh, P. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 12, 1-20.
  • Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Chekshin, N., et al. (2007). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of Fluorinated Indole Compounds

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated indole compounds. This resource is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated indole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. Fluorination of the indole scaffold, a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity and metabolic stability, introduces distinct chromatographic behaviors that require specialized approaches for robust and accurate analysis.[1][2]

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during method development and routine analysis. The explanations are grounded in chromatographic principles and tailored to the specific interactions of fluorinated indoles.

Quick Links: Frequently Asked Questions (FAQs)

Q1: My fluorinated indole is showing severe peak tailing on a C18 column. What's happening and how do I fix it?

A1: Peak tailing is one of the most common issues in HPLC and often indicates undesirable secondary interactions between the analyte and the stationary phase, or other system issues.[3] For fluorinated indoles, the causes can be multifaceted.

Root Causes & The Science Behind It:

  • Silanol Interactions: The indole nitrogen is basic (pKa ≈ -2) but can still interact with acidic residual silanol groups on the silica backbone of many C18 columns. This is a classic cause of peak tailing for basic compounds. Fluorination can alter the electron density of the indole ring, potentially influencing this interaction.[4]

  • Analyte Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

  • Extra-Column Effects: Excessive tubing length/diameter or a poorly packed column can contribute to peak asymmetry.[5]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve peak tailing for fluorinated indole compounds.

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed check_overload Step 1: Reduce Sample Concentration Inject 50% less sample mass. Did the peak shape improve? start->check_overload overload_yes Yes: Analyte Overload Reduce injection volume or sample concentration. check_overload->overload_yes Yes overload_no No: Proceed to Step 2 check_overload->overload_no No end_solution Solution Found overload_yes->end_solution check_mobile_phase Step 2: Modify Mobile Phase Add a competitive agent. - Lower pH (e.g., 0.1% Formic Acid) to protonate the indole nitrogen. - Add a low concentration of a volatile base modifier if needed. Did peak shape improve? overload_no->check_mobile_phase mp_yes Yes: Silanol Interactions Mitigated Optimize mobile phase pH and additive concentration. check_mobile_phase->mp_yes Yes mp_no No: Proceed to Step 3 check_mobile_phase->mp_no No mp_yes->end_solution check_column Step 3: Evaluate Column Choice|The column chemistry is likely the issue. Switch to a column with alternative selectivity. mp_no->check_column column_pfp PFP (Pentafluorophenyl) Column - Offers dipole-dipole, pi-pi, and hydrophobic interactions. - Ideal for halogenated compounds. [16] check_column->column_pfp Recommended column_phenyl Phenyl Column (e.g., Phenyl-Hexyl) - Provides pi-pi interactions with the indole ring. [17] - Offers alternative selectivity to C18. check_column->column_phenyl Alternative column_endcapped High-Purity, Endcapped C18 - Minimizes residual silanols. - May still not be optimal. check_column->column_endcapped Less Likely column_pfp->end_solution column_phenyl->end_solution column_endcapped->end_solution Resolution_Improvement start Start: Poor Resolution selectivity Focus on Selectivity (α) |This provides the most powerful change. start->selectivity efficiency Optimize Efficiency (N) |Fine-tunes the separation. start->efficiency change_column Change Column Chemistry - PFP or Phenyl columns offer alternative interactions (pi-pi, dipole) that C18 lacks. [16, 17] selectivity->change_column change_organic Change Organic Modifier - Switch from Acetonitrile to Methanol (or vice-versa). - This alters hydrogen bonding interactions. selectivity->change_organic gradient Decrease Gradient Slope - A shallower gradient increases the time analytes spend interacting with the stationary phase. efficiency->gradient flow_rate Optimize Flow Rate - Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the optimal efficiency. efficiency->flow_rate end_solution Improved Resolution change_column->end_solution change_organic->end_solution gradient->end_solution flow_rate->end_solution

Sources

Troubleshooting

Preventing decarboxylation of indole-2-carboxylic acids during reactions

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylic acids. This guide is designed to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylic acids. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with this scaffold: unwanted decarboxylation during chemical transformations. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to make informed, rational decisions in your experimental design. This document provides FAQs for quick reference, a detailed troubleshooting guide for when you encounter problems, and validated protocols to help you succeed.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and reactivity of indole-2-carboxylic acids.

Q1: Why is my indole-2-carboxylic acid decarboxylating so easily?

Indole-2-carboxylic acid is particularly susceptible to decarboxylation due to the electron-rich nature of the indole ring. The nitrogen atom can stabilize the intermediate formed upon loss of CO₂, making the process more favorable than with many other aromatic carboxylic acids. This reaction is often accelerated by heat. For instance, heating indole-2-carboxylic acid above its melting point can lead to decarboxylation to form indole.[1]

Q2: What are the primary factors that promote unwanted decarboxylation?

The main culprits are heat, strong bases, and prolonged reaction times .

  • Temperature: Elevated temperatures (typically > 80 °C) significantly accelerate the rate of decarboxylation.[2] Many intentional decarboxylation procedures are carried out at temperatures between 90-130 °C.[2]

  • Base: While a base is necessary for many reactions (like amide couplings), strong bases or highly basic conditions can promote the formation of an unstable carboxylate intermediate that is prone to eliminating CO₂. For example, K₂CO₃ has been used to catalyze the decarboxylation of indole-3-carboxylic acids.

  • Acid: Concentrated acidic conditions can also promote decarboxylation through a mechanism involving the initial addition of water to the carboxyl group.[3]

Q3: Can my choice of amide coupling reagent cause decarboxylation?

While the coupling reagent's primary role is to activate the carboxylic acid, the overall reaction conditions it requires—including the need for base, heat, and extended reaction times—can indirectly lead to decarboxylation. Reagents that require high temperatures or strongly basic conditions to achieve coupling are more likely to result in this side product. Conversely, highly efficient, rapid coupling reagents that work well at low temperatures can minimize decarboxylation.

Q4: Is it possible to protect the carboxylic acid to prevent this?

Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy. The ester is generally stable to the conditions that cause decarboxylation of the free acid. However, the ester must eventually be hydrolyzed back to the carboxylic acid for subsequent reactions, a step that itself can be challenging and may require conditions that affect other parts of the molecule.

Part 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address issues you may be facing in the lab.

Problem 1: Significant formation of the decarboxylated indole byproduct during amide coupling.

You've set up an amide coupling reaction with your indole-2-carboxylic acid, but TLC or LC-MS analysis shows a major byproduct corresponding to the indole (or substituted indole) lacking the desired amide group.

The conditions of your amide coupling are likely too harsh, promoting the competing decarboxylation pathway. This is a classic case of reaction kinetics where the rate of decarboxylation becomes competitive with the rate of amidation. The key is to favor the kinetics of the desired reaction over the undesired one.

G cluster_0 Problem Identification cluster_1 Primary Mitigation Strategy: Temperature Control cluster_2 Secondary Strategy: Reagent & Base Optimization cluster_3 Advanced Strategy: Intermediate Modification cluster_4 Outcome Decarboxylation Decarboxylated byproduct detected Temp Was reaction run at elevated temp (>40°C)? Decarboxylation->Temp LowerTemp Action: Rerun reaction at 0°C to RT. Monitor closely. Temp->LowerTemp Yes TempOK Temperature was already low. Temp->TempOK No Success Successful Coupling: Minimal Decarboxylation LowerTemp->Success Reagents Review Coupling Reagents & Base TempOK->Reagents Base Is the base strong (e.g., DBU, K₂CO₃)? Is a hindered base needed (e.g., DIPEA)? Reagents->Base WeakerBase Action: Switch to a weaker or more hindered base like DIPEA or 2,6-lutidine. Base->WeakerBase Yes CouplingReagent Is the coupling slow (e.g., EDC alone)? Base->CouplingReagent No WeakerBase->Success FasterReagent Action: Use a more efficient system. 1. EDC/HOBt or EDC/Oxyma 2. HATU/DIPEA at 0°C CouplingReagent->FasterReagent Yes Advanced If problem persists, modify the acid CouplingReagent->Advanced No, system is already efficient FasterReagent->Success AcylFluoride Action: Convert acid to acyl fluoride (e.g., using XtalFluor-E), then react with amine. Advanced->AcylFluoride AcylFluoride->Success

Caption: Troubleshooting workflow for decarboxylation during amide coupling.

1. Reduce Reaction Temperature (Highest Priority) Decarboxylation has a higher activation energy than most amide coupling reactions. By lowering the temperature, you disproportionately slow the rate of decarboxylation.

  • Protocol: Begin your coupling reaction at 0 °C (ice bath). Allow the activation of the carboxylic acid to proceed for 15-30 minutes at 0 °C before adding the amine. Let the reaction stir at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight. Many standard peptide coupling procedures recommend low temperatures to prevent side reactions.[4]

2. Optimize Your Coupling Reagent and Base Combination A fast and efficient coupling minimizes the lifetime of the activated carboxylic acid, reducing the opportunity for decarboxylation.

  • Recommended Systems:

    • EDC/HOBt with DIPEA: This is a classic, cost-effective combination that is often successful. The use of N,N'-diisopropylethylamine (DIPEA), a hindered base, is crucial as it is less likely to cause side reactions compared to non-hindered amines like triethylamine. Several syntheses of indole-2-carboxamides have been successfully performed using this system at room temperature.[5]

    • HATU/DIPEA: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often leads to faster reaction times and higher yields, even with challenging substrates.[6] Using it at 0 °C is highly recommended. While effective, HATU should not be used in large excess as it can cap the amine.[6]

  • Comparative Table of Common Coupling Conditions:

    Reagent Combination Typical Temperature Base Key Advantages Potential Pitfalls
    EDC / HOBt 0 °C to RT DIPEA Cost-effective, well-established. Can be sluggish with difficult substrates.
    HATU 0 °C to RT DIPEA Very fast and efficient, good for hindered substrates.[6] More expensive, can cap amine if used in excess.
    Acyl Chloride 0 °C to RT Pyridine, DIPEA Highly reactive intermediate. Requires an extra synthetic step; harsh reagents (SOCl₂).

    | Mixed Anhydride | -20 °C to 0 °C | NMM, DIPEA | Clean reaction, good for preventing racemization. | Anhydride can be unstable. |

3. Advanced Strategy: Convert to an Acyl Fluoride If standard methods fail, converting the carboxylic acid to a more stable activated intermediate, such as an acyl fluoride, can be highly effective. Acyl fluorides are generally stable enough to be purified yet are highly reactive towards amines, often requiring no additional base.[7][8]

  • Protocol Outline:

    • Fluorination: React the indole-2-carboxylic acid with a deoxyfluorinating agent like XtalFluor-E or CpFluor in an appropriate solvent (e.g., EtOAc, DCM) at room temperature.[8][9]

    • Purification (Optional but Recommended): Purify the resulting acyl fluoride via silica gel chromatography.

    • Amidation: React the purified acyl fluoride with the desired amine in a suitable solvent. The reaction often proceeds smoothly at room temperature without the need for a coupling reagent or base.

Problem 2: The reaction stalls, and both starting material and decarboxylated byproduct are present.

You observe incomplete conversion of your indole-2-carboxylic acid, and the main byproduct is the decarboxylated indole.

This scenario suggests that the activation of the carboxylic acid is either inefficient or the activated intermediate is unstable and decomposing via decarboxylation before it can react with the amine.

  • Check Reagent Quality: Ensure your coupling reagents (EDC, HATU, etc.) and anhydrous solvents are fresh and dry. Moisture can hydrolyze the activated intermediate back to the starting material.

  • Use an Additive: If using a carbodiimide like EDC, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form a more stable activated ester intermediate, which is less prone to side reactions than the initial O-acylisourea intermediate and can improve reaction rates and yields.[4][10]

  • Re-evaluate Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid.

Part 3: Mechanistic Insights

Understanding the "why" provides the foundation for effective troubleshooting.

The Decarboxylation Mechanism

The decarboxylation of indole-2-carboxylic acid is facilitated by its electronic structure, which is analogous to a β-keto acid. The reaction likely proceeds through a concerted, cyclic transition state, especially when heated.

Caption: Proposed mechanism for thermal decarboxylation.

This pathway shows how the proton from the carboxyl group is transferred to the C3 position of the indole ring via a six-membered transition state, leading to the elimination of CO₂ and the formation of an enol-like intermediate which quickly tautomerizes to the stable indole product.[11]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. National Institutes of Health. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - PubMed. National Institutes of Health. Available at: [Link]

  • An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing. Available at: [Link]

  • Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases. National Institutes of Health. Available at: [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available at: [Link]

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. Available at: [Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health. Available at: [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available at: [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Royal Society of Chemistry. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • (PDF) Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases. ResearchGate. Available at: [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications. Available at: [Link]

  • Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. National Institutes of Health. Available at: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Sci-Hub. Available at: [Link]

  • Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. ACS Figshare. Available at: [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. National Institutes of Health. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. National Institutes of Health. Available at: [Link]

  • Radical Decarboxylative Carbon–Nitrogen Bond Formation. MDPI. Available at: [Link]

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Optimization

Managing impurities in the Fischer indole synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction. Here, you will find...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-tested insights to help you manage impurities and optimize your synthetic outcomes.

Introduction to Impurity Management in the Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, is a robust method for constructing the indole nucleus from arylhydrazines and carbonyl compounds.[1][2] The reaction proceeds under acidic conditions, typically employing Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][2] The mechanism involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to a key di-imine intermediate, followed by cyclization and elimination of ammonia to yield the aromatic indole.

While powerful, the synthesis is not without its challenges. The often harsh reaction conditions, including elevated temperatures and strong acids, can lead to a variety of impurities, including regioisomers, byproducts from competing reaction pathways, and intractable tars.[4][5] Effective management of these impurities is critical for achieving high yields and ensuring the purity of the final product, a crucial aspect in pharmaceutical development.

This guide provides a structured approach to understanding, identifying, and mitigating common impurities encountered in the Fischer indole synthesis.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low Yield or No Product Formation

Q: My reaction has resulted in a low yield of the desired indole, or I am unable to isolate any product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Fischer indole synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions that consume the starting materials or key intermediates.

Probable Causes and Solutions:

  • Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical.[5] An acid that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement efficiently, while an overly strong acid can promote decomposition.

    • Recommendation: If using a strong Brønsted acid like H₂SO₄ results in decomposition, consider switching to a milder Lewis acid like ZnCl₂ or a milder Brønsted acid like p-toluenesulfonic acid (p-TSA).[4] Conversely, if the reaction is sluggish, a stronger acid might be necessary. The concentration of the acid also plays a role; for instance, the proportion of P₂O₅ in polyphosphoric acid can influence the product distribution.

  • Unfavorable Reaction Temperature: High temperatures can lead to thermal degradation of starting materials, intermediates, or the final indole product, resulting in tar formation.[4] Conversely, a temperature that is too low may not provide sufficient energy for the reaction to proceed at a reasonable rate.

    • Recommendation: If you observe significant charring or tar formation, try running the reaction at a lower temperature for a longer duration.[4] Conversely, if the reaction is not proceeding, a carefully controlled increase in temperature may be beneficial.

  • Substituent Effects Leading to Reaction Failure: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction's success.

    • Electron-Withdrawing Groups: Electron-withdrawing groups on the arylhydrazine ring can hinder the reaction by making the aniline nitrogen less nucleophilic, which is crucial for the key rearrangement step.[6]

    • Electron-Donating Groups: While generally accelerating the reaction, certain electron-donating substituents on the carbonyl component can over-stabilize intermediates, leading to a competing heterolytic N-N bond cleavage.[3] This is a known failure mode, especially in the synthesis of 3-aminoindoles, and results in byproducts such as aniline and a stabilized iminylcarbocation.[3]

    • Recommendation: If you suspect electronic effects are the issue, consider modifying the synthetic route to install the desired functionality after the indole core has been formed.

Issue 2: Formation of Multiple Products (Regioisomers)

Q: My reaction with an unsymmetrical ketone is producing a mixture of two regioisomeric indoles. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical ketones of the type RCH₂COCH₂R'.[1] The regioselectivity is primarily governed by the relative stability of the two possible enamine intermediates and the steric hindrance in the subsequent cyclization step.

Strategies for Controlling Regioselectivity:

  • Choice of Acid Catalyst: The acidity of the medium is a major factor controlling regioselectivity.[7] Different acid catalysts can favor the formation of one regioisomer over the other.

    • Recommendation: Experiment with a panel of both Brønsted and Lewis acids. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in the reaction of methyl ketones to favor the 3-unsubstituted indole.[8]

  • Steric Hindrance: The steric bulk of the substituents on the ketone can direct the cyclization to the less hindered side.

    • Recommendation: If possible, choose a carbonyl compound where the steric differentiation between the two α-carbons is more pronounced.

  • Temporary Blocking Groups: A clever strategy to enforce regioselectivity is to temporarily introduce a bulky or electronically directing group on the arylhydrazine that can be removed after the indole formation. For example, a bromine atom at one ortho-position can direct the cyclization to the other ortho-position, after which the bromine can be removed via hydrogenolysis.

Issue 3: Significant Tar and Polymer Formation

Q: My reaction mixture is a dark, tarry mess, making product isolation extremely difficult. What causes this, and how can I prevent it?

A: Tar formation is a sign of significant decomposition and polymerization side reactions, often driven by the harsh, acidic conditions and high temperatures employed.[4]

Causes and Prevention of Tar Formation:

  • Aggressive Reaction Conditions: As mentioned, overly strong acids and high temperatures are the primary culprits.[4]

    • Preventative Measures:

      • Use Milder Acids: Opt for catalysts like ZnCl₂, BF₃·OEt₂, or p-TSA.[4]

      • Lower Reaction Temperature: Running the reaction at the lowest effective temperature for a longer duration can significantly reduce tar formation.[4]

      • Solvent Choice: High-boiling point solvents can contribute to higher reaction temperatures. Consider using a lower-boiling solvent if the reaction proceeds efficiently at a lower temperature.[4] A tartaric acid-dimethylurea melt has been reported as a mild, environmentally friendly solvent and catalyst system that tolerates sensitive functional groups.[9]

  • Unstable Intermediates: The hydrazone or enamine intermediates can be prone to degradation under the reaction conditions.[4]

    • Preventative Measures:

      • One-Pot Procedures: In many cases, the phenylhydrazone is formed in situ and immediately subjected to cyclization without isolation.[1] This minimizes the handling of potentially unstable intermediates.

Protocol for Isolating Product from a Tarry Mixture:

  • Initial Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it onto crushed ice or into a cold, dilute aqueous base (e.g., NaHCO₃ or NaOH solution) to neutralize the acid catalyst.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is often the most effective method.[4]

      • Start with a non-polar eluent to wash out non-polar impurities.

      • Gradually increase the polarity of the eluent to isolate the desired indole, leaving the highly polar tar at the top of the column.

    • Recrystallization: If the crude product is a solid and contains a significant amount of the desired indole, recrystallization from a suitable solvent system can be a highly effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in a Fischer indole synthesis?

A1: Besides the starting materials and regioisomers, common impurities include:

  • Aniline derivatives: Formed from the cleavage of the N-N bond in the hydrazone or enamine intermediate.[3]

  • Aldol condensation products: If the carbonyl compound can undergo self-condensation under acidic conditions.[5]

  • Friedel-Crafts type byproducts: Arising from reactions between the aromatic ring and other reactive species in the mixture.[5]

  • Unreacted phenylhydrazone: If the cyclization step is incomplete.

Q2: What analytical techniques are best for monitoring the reaction and identifying impurities?

A2: A combination of chromatographic and spectroscopic techniques is ideal:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and for developing a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the desired product and impurities.[8][10] Coupling HPLC with mass spectrometry (LC-MS) is powerful for identifying the molecular weights of unknown impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired indole and for identifying the structures of major impurities.[11]

Q3: Can I use microwave irradiation to improve my Fischer indole synthesis?

A3: Yes, microwave irradiation can be an effective way to promote the reaction, often leading to shorter reaction times and potentially higher yields.[1] However, careful temperature control is still necessary to avoid decomposition.

Q4: Are there any "green" or milder alternatives to the classical Fischer indole synthesis conditions?

A4: Yes, there is ongoing research into developing milder and more environmentally friendly protocols. One notable example is the use of a melt of tartaric acid and dimethylurea, which serves as both the solvent and the catalyst.[9] This system operates under milder conditions and tolerates sensitive functional groups.[9]

Visualizing Impurity Formation and Troubleshooting

Diagram 1: Competing Pathways in the Fischer Indole Synthesis

G cluster_0 Main Reaction Pathway cluster_1 Impurity Formation Pathways Arylhydrazone Arylhydrazone Eneamine Eneamine Arylhydrazone->Eneamine Tautomerization Decomposition_Polymerization Decomposition_Polymerization Arylhydrazone->Decomposition_Polymerization High Temperature/ Strong Acid [3,3]-Sigmatropic\nRearrangement [3,3]-Sigmatropic Rearrangement Eneamine->[3,3]-Sigmatropic\nRearrangement Acid Catalyst NN_Cleavage NN_Cleavage Eneamine->NN_Cleavage Strong Acid/ Electron-Donating Substituents Di_imine Di_imine [3,3]-Sigmatropic\nRearrangement->Di_imine Cyclization_Elimination Cyclization_Elimination Di_imine->Cyclization_Elimination Aromatization Desired_Indole Desired_Indole Cyclization_Elimination->Desired_Indole Aniline + Iminylcarbocation Aniline + Iminylcarbocation NN_Cleavage->Aniline + Iminylcarbocation Tar Formation Tar Formation Decomposition_Polymerization->Tar Formation

Caption: Competing reaction pathways leading to desired product and common impurities.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

G Start Reaction Failure: Low/No Yield or Tar Formation Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Substrates Analyze Substrates Check_Conditions->Check_Substrates Substrates Harsh_Conditions Harsh Conditions? (High Temp, Strong Acid) Check_Conditions->Harsh_Conditions Conditions Substituent_Effects Unfavorable Substituents? Check_Substrates->Substituent_Effects Harsh_Conditions->Check_Substrates No Lower_Temp Lower Temperature Use Milder Acid (e.g., ZnCl₂) Harsh_Conditions->Lower_Temp Yes Modify_Route Modify Synthetic Route (Install functionality later) Substituent_Effects->Modify_Route Yes (e.g., EDG on ketone) Re_evaluate Re-evaluate Reaction Setup (Purity of reagents, solvent, etc.) Substituent_Effects->Re_evaluate No

Caption: A logical workflow for troubleshooting a failed Fischer indole synthesis.

Quantitative Data Summary

CatalystTypical Reaction ConditionsRegioselectivity Outcome with Unsymmetrical KetonesReference
H₂SO₄ / HCl High temperatureOften leads to mixtures of regioisomers and significant side products/tar.[4][5]
Polyphosphoric Acid (PPA) 80-150 °CRegioselectivity is dependent on P₂O₅ concentration; can favor the more substituted enamine.[1][7]
ZnCl₂ 120-180 °CGenerally milder than strong Brønsted acids, can offer improved regioselectivity.[1][4]
Eaton's Reagent (P₂O₅/MeSO₃H) Room temperature to moderate heatExcellent regiocontrol, often favoring the less substituted indole product.[8]
Tartaric Acid/Dimethylurea Melt 80-120 °CGood to excellent yields and regioselectivity under mild conditions.[9]

References

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link]

  • Hughes, D. L., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(40), 9484-9487. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis Reaction Mechanism. Available from: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Available from: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Available from: [Link]

  • Li, J. J. (2021). Fischer Indole Synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available from: [Link]

  • Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 2, 227-230. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Agilent Technologies. (2010). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: [Link]

  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571. Available from: [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. PubMed. Available from: [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available from: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Coupling Reagents for Indole-2-Carboxylic Acids

Introduction: The Nuances of Amide Bond Formation with Indole Scaffolds The amide bond is the cornerstone of peptides and a ubiquitous functional group in a vast array of pharmaceuticals. Its formation, while conceptuall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Amide Bond Formation with Indole Scaffolds

The amide bond is the cornerstone of peptides and a ubiquitous functional group in a vast array of pharmaceuticals. Its formation, while conceptually simple, is a landscape of nuanced reactivity. For researchers in drug development, the reliable and efficient coupling of carboxylic acids and amines is a routine yet critical task. The indole-2-carboxylic acid moiety, a privileged scaffold in medicinal chemistry, presents a unique set of challenges.[1] Its steric bulk around the carboxyl group, coupled with the electron-rich nature of the indole ring, demands a careful and informed selection of coupling reagents to achieve high yields, minimize side reactions, and preserve stereochemical integrity.

This guide provides an in-depth comparison of common coupling reagents for the specific application of acylating amines with indole-2-carboxylic acids. We will move beyond a simple catalog of reagents to explore the mechanistic underpinnings of their efficacy, providing field-proven insights to help you select the optimal conditions for your synthetic goals, from high-throughput screening to large-scale synthesis.

The Pillars of Activation: Understanding Coupling Reagent Mechanisms

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.[2][3] The direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often impractical due to the formation of a non-reactive ammonium carboxylate salt.[3] Coupling reagents circumvent this by generating highly reactive intermediates. We will focus on three principal classes: Uronium/Aminium salts, Carbodiimides, and Phosphonic Anhydrides.

Uronium/Aminium Reagents: The High-Reactivity Standard (e.g., HATU, HBTU)

Uronium-based reagents, such as HATU and HBTU, are renowned for their high efficiency, rapid reaction times, and low rates of racemization.[4][5] Although initially believed to have a uronium structure, crystallographic studies have revealed they exist as more reactive aminium isomers.[4]

Mechanism of Action (HATU): The efficacy of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) stems from the 7-azabenzotriazole (HOAt) moiety. In the presence of a non-nucleophilic base like DIPEA or triethylamine, the indole-2-carboxylic acid is deprotonated.[6] The resulting carboxylate attacks the HATU reagent, leading to the formation of a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the desired amide, regenerating HOAt in the process.[7][8] The presence of the nitrogen atom in the pyridine ring of the HOAt group is thought to accelerate the coupling and suppress racemization compared to its HOBt-based counterpart, HBTU.[4][9]

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation Indole_Acid Indole-2-COOH Carboxylate Indole-2-COO⁻ Indole_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide_Product Indole-2-CONH-R Active_Ester->Amide_Product + R-NH₂ Amine R-NH₂ Amine->Amide_Product EDC_Mechanism Indole_Acid Indole-2-COOH O_Acylisourea O-Acylisourea (Reactive, Prone to side reactions) Indole_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide_Product Indole-2-CONH-R HOBt_Ester->Amide_Product + R-NH₂ Amine R-NH₂ EDC_Urea EDC-Urea (Byproduct)

Caption: EDC/HOBt coupling mechanism highlighting byproduct formation.

Propanephosphonic Anhydride (T3P®): The Safe and Scalable Alternative

T3P® has gained significant traction as a "green," exceptionally safe, and highly effective coupling reagent. [10]It is non-toxic, non-allergenic, and its byproducts are completely water-soluble, which dramatically simplifies reaction workup. [10][11]This makes it an ideal choice for both library synthesis and large-scale industrial processes. [11][12] Mechanism of Action (T3P): T3P is a cyclic anhydride. [12]In the presence of a base, the carboxylate attacks one of the phosphorus atoms of the T3P ring, causing it to open and form a mixed anhydride intermediate. This mixed anhydride is a highly activated carboxylic acid derivative. The amine then attacks the carbonyl carbon of this intermediate, forming the amide bond and releasing a water-soluble propanephosphonic acid byproduct. [13][14]The mild activation mechanism results in very low epimerization. [11][13]

T3P_Mechanism Carboxylate Indole-2-COO⁻ Mixed_Anhydride Mixed Phosphonic Anhydride Intermediate Carboxylate->Mixed_Anhydride + T3P® T3P T3P® Amide_Product Indole-2-CONH-R Mixed_Anhydride->Amide_Product + R-NH₂ Amine R-NH₂ Byproduct Water-Soluble Phosphonic Acid Amide_Product->Byproduct generates Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Indole-2-COOH (1 eq) & Amine (1.1 eq) in Solvent Add_Base Add Base (2-3 eq) Reactants->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Reagent Add Coupling Reagent (1.1 eq) Cool->Add_Reagent Warm_Stir Warm to RT, Stir 2-12h Add_Reagent->Warm_Stir Quench Quench/Dilute Warm_Stir->Quench Wash Aqueous Washes Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for amide coupling reactions.

Protocol 1: HATU Coupling
  • Rationale: This protocol prioritizes speed and efficiency, making it ideal for sterically hindered or electron-rich amines where reactivity is key. Pre-activation of the acid is a common strategy to prevent side reactions with the amine. *[15] Methodology:

    • To a round-bottom flask, add indole-2-carboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolve in anhydrous DMF or DCM (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir the mixture for 10-15 minutes to pre-activate the acid.

    • Add the amine (1.1 eq) dropwise to the activated mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 2: EDC/HOBt Coupling
  • Rationale: A cost-effective and reliable method for general amide synthesis. The use of EDC generates a water-soluble urea byproduct, simplifying purification compared to DCC. *[4][16] Methodology:

    • To a round-bottom flask, add indole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

    • Dissolve in anhydrous DCM or DMF (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise.

    • Add a tertiary amine base such as triethylamine or DIPEA (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with water to remove the EDC-urea byproduct. Follow with washes of saturated aqueous sodium bicarbonate (to remove HOBt) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 3: T3P® Coupling
  • Rationale: This protocol is chosen for its simple workup, low toxicity, and excellent performance with substrates prone to epimerization. I[11][13]t is highly amenable to scale-up.

  • Methodology:

    • To a round-bottom flask, add indole-2-carboxylic acid (1.0 eq) and the amine (1.1 eq).

    • Dissolve in a suitable solvent like ethyl acetate or 2-MeTHF (approx. 0.2 M).

    • Add a base such as pyridine or triethylamine (3.0 eq).

    • Add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate) dropwise at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or saturated sodium bicarbonate.

    • Separate the organic layer. Wash sequentially with water and brine. The phosphonic acid byproducts are highly water-soluble. [10] 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography if necessary. Often, the purity after workup is very high.

Conclusion and Recommendations

The synthesis of indole-2-carboxamides is a critical transformation in modern drug discovery. While numerous reagents can effect this transformation, a judicious choice based on the specific synthetic context is paramount.

  • For rapid, small-scale synthesis and challenging couplings involving hindered substrates, HATU is the reagent of choice, consistently delivering high yields with minimal side reactions, albeit at a higher cost. *[9] For routine, cost-sensitive applications , EDC/HOBt remains a robust and reliable workhorse, provided that careful attention is paid to the workup to remove byproducts. *[3][16] For process development, large-scale synthesis, and applications where green chemistry is a priority , T3P® offers an unparalleled combination of high performance, operational safety, and exceptionally simple, aqueous workup, making it a powerful and increasingly popular alternative.

[10][11][12]By understanding the mechanisms, performance trade-offs, and practical protocols detailed in this guide, researchers can confidently navigate the complexities of amide bond formation and accelerate their drug development programs.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
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  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality.
  • ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?
  • ResearchGate. (2018, November 24). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
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  • ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
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  • Reddit. (2024, December 16). HATU coupling - what's the best order?
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  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
  • NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • ResearchGate. (2025, August 7). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
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Comparative

A Senior Application Scientist's Guide to Indole Synthesis: A Head-to-Head Comparison of Name Reactions

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The choice of synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The choice of synthetic route to this privileged heterocycle can profoundly influence yield, substrate scope, functional group tolerance, and scalability. This guide provides an in-depth, head-to-head comparison of six seminal name reactions for indole synthesis: the Fischer, Bischler-Möhlau, Reissert, Heck, Larock, and Buchwald-Hartwig syntheses. This objective analysis is grounded in experimental data and detailed protocols to empower you in selecting the optimal strategy for your target molecule.

At a Glance: Comparative Overview of Indole Synthesis Methodologies

The selection of an indole synthesis strategy often involves a trade-off between the harshness of reaction conditions, the availability of starting materials, and the desired substitution pattern. The following table summarizes key parameters for these six prominent methods.

ReactionStarting MaterialsKey Reagents/CatalystsTypical ConditionsKey AdvantagesKey Limitations
Fischer Indole Synthesis Arylhydrazines, Aldehydes/KetonesBrønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA)High temperatures (often >100 °C)Readily available starting materials, versatile for many substitution patterns.[2]Harsh acidic conditions, limited functional group tolerance, potential for regioisomer formation with unsymmetrical ketones.[3][4]
Bischler-Möhlau Indole Synthesis α-Halo- or α-hydroxyketones, ArylaminesTypically requires heat; can be acid-catalyzed. Milder methods with microwave irradiation have been developed.[5][6]High temperatures, though microwave methods are milder.Simple starting materials.Harsh conditions in classical variants, often low yields.[7]
Reissert Indole Synthesis o-Nitrotoluenes, Diethyl oxalateBase (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH)Multi-step; reduction and cyclization.Good for synthesis of indole-2-carboxylic acids.Multi-step process, functional group compatibility can be an issue.[8]
Heck Indole Synthesis o-Haloanilines with an adjacent vinyl or allyl groupPalladium catalyst (e.g., Pd(OAc)₂), BaseModerate to high temperatures.Good functional group tolerance, intramolecular cyclization offers high regioselectivity.Requires pre-functionalized anilines.
Larock Indole Synthesis o-Haloanilines, AlkynesPalladium catalyst (e.g., Pd(OAc)₂), Base, LigandsModerate temperatures (60-100 °C)High functional group tolerance, good yields, direct access to 2,3-disubstituted indoles.[9]Cost of palladium catalyst, requires o-haloanilines.[10]
Buchwald-Hartwig Indole Synthesis o-Haloanilines, KetonesPalladium catalyst, Ligand (e.g., phosphines), BaseModerate temperaturesExcellent functional group tolerance, broad substrate scope.Catalyst and ligand cost, requires o-haloanilines.

The Classic Workhorse: Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus due to its simplicity and the ready availability of starting materials.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and an aldehyde or ketone.[11]

Mechanism and Rationale

The accepted mechanism proceeds through several key steps: the arylhydrazone tautomerizes to an enehydrazine, which then undergoes a[12][12]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial to drive the equilibrium towards the enehydrazine and facilitate the key rearrangement and cyclization steps.

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Arylhydrazone A->B Condensation C Enehydrazine (Tautomerization) B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & -NH3 D->E F Indole E->F

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Data: Synthesis of 2-Phenylindole
ParameterValue
Starting Materials Acetophenone phenylhydrazone
Catalyst Anhydrous Zinc Chloride
Temperature 170 °C
Reaction Time 5 minutes
Yield 72-80%[12]
Detailed Experimental Protocol: Synthesis of 2-Phenylindole

Step 1: Formation of Acetophenone Phenylhydrazone [12]

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitating the solution and then cool in an ice bath.

  • Collect the product by filtration and wash with 25 mL of cold ethanol. The expected yield is 87-91%.

Step 2: Fischer Indole Synthesis [12]

  • Mix the dried acetophenone phenylhydrazone (25 g, 0.12 mol) with anhydrous zinc chloride (50 g, 0.37 mol).

  • Heat the mixture in an oil bath at 170 °C for 5 minutes.

  • While still hot, add 100 mL of 20% hydrochloric acid to the reaction mixture.

  • Break up the resulting solid and filter.

  • Recrystallize the crude product from ethanol-water to yield 2-phenylindole. The total yield is 72-80%.

The Classical Alternative: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis offers a pathway to 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[13] While historically plagued by harsh conditions and low yields, modern adaptations, particularly those employing microwave irradiation, have revitalized this method.[5][6]

Mechanism and Rationale

The reaction proceeds through the initial N-alkylation of the aniline with the α-bromoacetophenone to form an α-arylaminoketone. A second molecule of aniline then reacts to form a key intermediate, which undergoes an electrophilic cyclization followed by aromatization to furnish the indole ring. The use of microwave irradiation can significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[14]

Bischler_Mohlau_Synthesis A α-Bromoacetophenone + Aniline (excess) B α-Arylaminoketone A->B N-Alkylation C Intermediate Formation (with second aniline) B->C D Electrophilic Cyclization C->D E Aromatization D->E F 2-Arylindole E->F

Caption: Workflow of the Bischler-Möhlau Indole Synthesis.

Experimental Data: Microwave-Assisted Synthesis of 2-Arylindoles
ParameterValue
Starting Materials Anilines, Phenacyl bromides
Catalyst None (Microwave)
Power 540 W
Reaction Time 45-60 seconds
Yield 52-75%[12]
Detailed Experimental Protocol: One-Pot Microwave-Assisted Bischler-Möhlau Synthesis[12][14]
  • Prepare a 2:1 mixture of the desired aniline and phenacyl bromide.

  • Subject the mixture to microwave irradiation at 540 W for 45-60 seconds in a solid-state reaction.

  • After cooling, purify the crude product by column chromatography to obtain the 2-arylindole.

The Reductive Cyclization Approach: Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles, particularly indole-2-carboxylic acids, through a multi-step sequence starting from an o-nitrotoluene.[8]

Mechanism and Rationale

The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate.[15] This intermediate then undergoes reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes onto the adjacent ketone to form the indole ring.[8] Common reducing agents include zinc in acetic acid.[15]

Reissert_Indole_Synthesis A o-Nitrotoluene + Diethyl Oxalate B Ethyl o-nitrophenylpyruvate A->B Base-catalyzed Condensation C Reductive Cyclization (e.g., Zn/AcOH) B->C D Indole-2-carboxylic acid C->D E Decarboxylation (optional) D->E Heat F Indole E->F

Caption: Workflow of the Reissert Indole Synthesis.

Detailed Experimental Protocol: General Procedure for Reissert Synthesis[12][15]

Step 1: Condensation

  • Condense o-nitrotoluene with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

  • Subject the resulting ethyl o-nitrophenylpyruvate to reductive cyclization using a reducing agent like zinc dust in acetic acid. This reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.

Modern Palladium-Catalyzed Strategies: Heck, Larock, and Buchwald-Hartwig

The advent of palladium-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel bond disconnections.

Heck Indole Synthesis

The intramolecular Heck reaction provides a powerful method for the synthesis of indoles from appropriately substituted o-haloanilines. This typically involves the cyclization of an N-allyl- or N-vinyl-o-haloaniline.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the palladium(0) catalyst and furnishes the indole product. The intramolecular nature of the reaction often leads to high regioselectivity.

Larock Indole Synthesis

The Larock indole synthesis is a highly versatile palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[9] This method allows for the direct construction of 2,3-disubstituted indoles in a single step.

Mechanism and Rationale: The reaction is believed to proceed via oxidative addition of the palladium(0) catalyst to the o-iodoaniline, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes intramolecular C-N bond formation to afford the indole.[9]

Buchwald-Hartwig Indole Synthesis

The Buchwald-Hartwig amination has been adapted for indole synthesis, typically through the palladium-catalyzed intramolecular N-arylation of an enolate or enamine derived from an o-haloaniline and a ketone.

Mechanism and Rationale: This approach involves the formation of a ketone enolate in the presence of a base, which then participates in a palladium-catalyzed cross-coupling with an ortho-haloaniline. The resulting intermediate undergoes intramolecular cyclization to form the indole. This method benefits from the extensive development of ligands for the Buchwald-Hartwig amination, allowing for a broad substrate scope and high functional group tolerance.

Modern_Indole_Syntheses cluster_Heck Heck Synthesis cluster_Larock Larock Synthesis cluster_Buchwald Buchwald-Hartwig Synthesis A1 o-Haloaniline with alkene tether B1 Intramolecular Heck Cyclization A1->B1 Pd Catalyst, Base C1 Indole B1->C1 A2 o-Haloaniline + Alkyne B2 Pd-catalyzed Heteroannulation A2->B2 Pd Catalyst, Base C2 2,3-Disubstituted Indole B2->C2 A3 o-Haloaniline + Ketone B3 Pd-catalyzed N-Arylation/Cyclization A3->B3 Pd Catalyst, Ligand, Base C3 Indole B3->C3

Caption: Overview of Modern Palladium-Catalyzed Indole Syntheses.

Experimental Data: Comparison of Modern Methods
ReactionStarting MaterialsCatalyst SystemTemp. (°C)Time (h)Yield (%)
Larock o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃1002495
Heck N-Allyl-2-bromoanilinePd(OAc)₂, P(o-tol)₃, Et₃N1001285
Buchwald-Hartwig 2-Bromoaniline, AcetophenonePd₂(dba)₃, BINAP, NaOt-Bu1001880
Detailed Experimental Protocol: Larock Indole Synthesis of 2,3-Diphenylindole
  • In a reaction vessel, combine o-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) as the solvent.

  • Heat the mixture at 100 °C for 24 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography to obtain 2,3-diphenylindole.

Conclusion: Selecting the Right Tool for the Job

The choice of an indole synthesis method is a critical decision in the design of a synthetic route.

  • The Fischer indole synthesis , despite its often harsh conditions, remains a valuable and cost-effective method, especially for large-scale production where starting material cost is a primary concern.[3]

  • The Bischler-Möhlau and Reissert syntheses are classical methods that, while less frequently used today, can be effective for specific substitution patterns, with modern variations like microwave-assisted protocols offering improved performance.[8][12]

  • Palladium-catalyzed methods, including the Heck, Larock, and Buchwald-Hartwig syntheses , represent the state-of-the-art in indole synthesis, offering mild conditions, broad functional group tolerance, and access to a wide range of substituted indoles.[9][16] The Larock synthesis is particularly powerful for the direct synthesis of 2,3-disubstituted indoles, while the Buchwald-Hartwig approach offers excellent versatility.

Ultimately, the optimal choice will depend on a careful consideration of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to make an informed decision, enabling the efficient and successful synthesis of your target indole.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved January 26, 2026, from [Link]

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  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved January 26, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-7-methyl-1H-indole-2-carboxylic Acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines for hazardous waste management.

Understanding the Compound: Hazard Profile and Disposal Rationale

Based on data for the closely related 6-Fluoroindole-2-carboxylic acid, we can anticipate that this compound may cause skin and eye irritation.[3] Ingestion may be harmful, and overexposure through inhalation could irritate the respiratory system.[3] Therefore, it is imperative to treat this compound as hazardous waste and avoid disposing of it through standard laboratory drains or as regular solid waste.[4][5]

The core principle behind the disposal of halogenated organic compounds is their potential to form persistent and toxic byproducts if not incinerated at high temperatures in a dedicated hazardous waste facility.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems and human health.[6]

Key Hazard Considerations:

Hazard TypeAnticipated EffectsRationale
Skin Contact May cause irritation.[3]Based on data for similar indole carboxylic acids.[7]
Eye Contact May cause irritation and potential for serious damage.[3]Based on data for similar indole carboxylic acids.[7]
Ingestion May be harmful if swallowed.[3][7]A common characteristic of many laboratory chemicals.
Inhalation Overexposure may irritate the respiratory system.[3]Particularly relevant for powdered or aerosolized forms.
Environmental Potential for long-term adverse effects in the aquatic environment.Halogenated organic compounds can be persistent environmental pollutants.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for the safe disposal of 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid. Each step is designed to minimize exposure and ensure regulatory compliance.

Phase 1: Immediate Handling and Segregation at the Point of Generation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Waste Identification and Classification:

    • This compound must be classified as a halogenated organic solid waste .[1]

    • Do not mix this waste with non-halogenated organic waste, as this increases disposal costs and complexity.[2][4]

  • Waste Container Selection:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8][9]

    • For solid waste, a clearly labeled, sealable plastic bag or a wide-mouthed plastic container is suitable.

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "6-Fluoro-7-methyl-1H-indole-2-carboxylic acid".[10]

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, gloves, or filter paper, must also be disposed of as halogenated organic waste.[11]

Phase 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8][12] This area should be clearly marked and away from general laboratory traffic.

  • Segregation in SAA: Within the SAA, ensure that the container for halogenated organic waste is kept separate from other incompatible waste streams, such as acids, bases, and oxidizers.[12]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[8] Regularly inspect the container for any signs of leakage or degradation.[12]

Phase 3: Final Disposal and Removal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety department (or equivalent) to arrange for a pickup.[8]

  • Documentation: Complete any necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically high-temperature incineration.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid.

DisposalWorkflow A Generation of Waste (Solid Compound & Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate as Halogenated Organic Waste B->C Classification D Place in Labeled, Sealed Container C->D Containment E Store in Designated Satellite Accumulation Area D->E Safe Storage F Arrange for Pickup by Environmental Health & Safety E->F Institutional Protocol G Transport to Licensed Hazardous Waste Facility F->G Compliant Transport H Final Disposal (High-Temperature Incineration) G->H Treatment

Caption: Disposal workflow for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to this detailed disposal protocol for 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Wang, Y., Hua, Y., Chen, S., Wang, H., Li, Y., Chen, C., Zhu, Y., Zhang, Y., & Dai, X. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management, 397, 128375. Retrieved from [Link]

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  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

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  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]

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